molecular formula C15H12N2O2 B602596 Carbamazepine 10,11 epoxide-d10 CAS No. 1219804-16-6

Carbamazepine 10,11 epoxide-d10

Numéro de catalogue: B602596
Numéro CAS: 1219804-16-6
Poids moléculaire: 262.33 g/mol
Clé InChI: ZRWWEEVEIOGMMT-WJSNEECMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

labelled Carbamazepine-10,11-epoxide

Propriétés

IUPAC Name

2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-WJSNEECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122113
Record name 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-16-6
Record name 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Carbamazepine-10,11-epoxide-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Carbamazepine-10,11-epoxide-d10, a deuterated analog of a primary active metabolite of the anticonvulsant drug Carbamazepine. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Synthesis

The synthesis of Carbamazepine-10,11-epoxide-d10 is a two-step process that begins with the synthesis of the deuterated precursor, Carbamazepine-d10, followed by its epoxidation.

Synthesis of Carbamazepine-d10

The synthesis of Carbamazepine-d10 typically starts from deuterated 2,2'-dinitrodibenzyl, which undergoes a reductive cyclization to form the deuterated iminostilbene core. Subsequent carbamoylation yields Carbamazepine-d10. While various synthetic routes exist, a common laboratory-scale method is outlined below.

Experimental Protocol: Synthesis of Carbamazepine-d10

  • Reductive Cyclization of 2,2'-Dinitrodibenzyl-d10: 2,2'-Dinitrodibenzyl-d10 is dissolved in a suitable solvent, such as ethanol. A reducing agent, for example, tin(II) chloride in the presence of hydrochloric acid, is added portion-wise at a controlled temperature. The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, neutralized with a base (e.g., sodium hydroxide solution), and the product, 5H-Dibenzo[b,f]azepine-d10 (Iminostilbene-d10), is extracted with an organic solvent like dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

  • Carbamoylation of Iminostilbene-d10: The purified Iminostilbene-d10 is dissolved in an aprotic solvent, such as toluene. Phosgene or a phosgene equivalent (e.g., triphosgene) is introduced to the solution at a low temperature to form the 5-carbonyl chloride intermediate. Following the formation of the intermediate, anhydrous ammonia gas is bubbled through the solution, or an ammoniacal solution is added to yield Carbamazepine-d10. The product precipitates from the solution and can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Epoxidation of Carbamazepine-d10

The final step is the selective epoxidation of the 10,11-double bond of Carbamazepine-d10. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Experimental Protocol: Epoxidation of Carbamazepine-d10

  • Reaction Setup: Carbamazepine-d10 is dissolved in a chlorinated solvent like dichloromethane or chloroform in a round-bottom flask. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Oxidizing Agent: A solution of m-CPBA in the same solvent is added dropwise to the stirred solution of Carbamazepine-d10 over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Once the reaction is complete, the reaction mixture is washed successively with a sodium bisulfite solution to quench excess peroxy acid, a saturated sodium bicarbonate solution to remove acidic byproducts, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, Carbamazepine-10,11-epoxide-d10, is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product as an off-white solid.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Carbamazepine-d10 cluster_step2 Step 2: Epoxidation 2,2'-Dinitrodibenzyl-d10 2,2'-Dinitrodibenzyl-d10 Reductive Cyclization Reductive Cyclization 2,2'-Dinitrodibenzyl-d10->Reductive Cyclization Iminostilbene-d10 Iminostilbene-d10 Reductive Cyclization->Iminostilbene-d10 Carbamoylation Carbamoylation Iminostilbene-d10->Carbamoylation Carbamazepine-d10 Carbamazepine-d10 Carbamoylation->Carbamazepine-d10 Epoxidation Reaction Epoxidation Reaction Carbamazepine-d10->Epoxidation Reaction Purification Purification Epoxidation Reaction->Purification Carbamazepine-10,11-epoxide-d10 Carbamazepine-10,11-epoxide-d10 Purification->Carbamazepine-10,11-epoxide-d10 Analytical_Workflow Sample Sample HPLC Separation HPLC Separation Sample->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Analysis Data Analysis Mass Analyzer->Data Analysis Purity & Identity Confirmation Purity & Identity Confirmation Data Analysis->Purity & Identity Confirmation

Physicochemical Properties of Deuterated Carbamazepine Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine, an anticonvulsant and mood-stabilizing drug, is primarily metabolized in the body to its active metabolite, Carbamazepine-10,11-epoxide. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug by affecting its metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of Carbamazepine epoxide and explores the anticipated effects of deuteration on these properties. Due to the limited availability of specific experimental data for deuterated Carbamazepine epoxide in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters.

Data Presentation: Physicochemical Properties

Table 1: General Physicochemical Properties

PropertyCarbamazepine-10,11-epoxideDeuterated Carbamazepine-10,11-epoxide (d2)
Molecular Formula C₁₅H₁₂N₂O₂[1]C₁₅H₁₀D₂N₂O₂
Molecular Weight 252.27 g/mol [1]254.28 g/mol [2]
Appearance Solid[3]Not available
Color Off-white to light yellow[3]Not available

Table 2: Physicochemical Parameters

ParameterCarbamazepine-10,11-epoxideDeuterated Carbamazepine-10,11-epoxide
Melting Point (°C) 217-220[4]Not experimentally determined. Deuteration may cause a slight change.
Boiling Point (°C) Not availableNot available
pKa (Strongest Acidic) 15.96 (Predicted)[5][6]Not experimentally determined. Deuteration can cause a slight shift.
pKa (Strongest Basic) -3.7 (Predicted)[5][6]Not experimentally determined. Deuteration can cause a slight shift.
Water Solubility 1.34 mg/mL (Predicted)[6]Not experimentally determined. Deuteration may slightly alter solubility.
LogP (Octanol-Water Partition Coefficient) 1.58 (Predicted)[6]Not experimentally determined. Deuteration may cause a minor change.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves the formation of the active metabolite, Carbamazepine-10,11-epoxide, which is subsequently hydrolyzed to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Carbamazepine Metabolism Metabolic Pathway of Carbamazepine Carbamazepine Carbamazepine Carbamazepine_epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Carbamazepine_epoxide CYP3A4, CYP2C8 Dihydrodiol trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (Inactive Metabolite) Carbamazepine_epoxide->Dihydrodiol Epoxide Hydrolase

Caption: Metabolic conversion of Carbamazepine to its active epoxide and inactive diol metabolites.

Experimental Protocols

Detailed methodologies for the synthesis of deuterated Carbamazepine epoxide and the determination of its physicochemical properties are not widely published. Therefore, this section provides generalized experimental protocols that can be adapted for this purpose.

Synthesis of Deuterated Carbamazepine Epoxide

A potential synthetic route to deuterated Carbamazepine epoxide would involve the epoxidation of deuterated Carbamazepine. The synthesis of deuterated Carbamazepine can be achieved through various methods, including the reaction of deuterated iminostilbene with a cyanate source.

Experimental Workflow for Synthesis:

Synthesis Workflow General Synthesis Workflow for Deuterated Carbamazepine Epoxide Start Deuterated Iminostilbene Reaction1 Reaction to form Deuterated Carbamazepine Start->Reaction1 Reactant Cyanate Source Reactant->Reaction1 Reaction2 Epoxidation Reaction Reaction1->Reaction2 Epoxidation Epoxidation Agent (e.g., m-CPBA) Epoxidation->Reaction2 Purification Purification (e.g., Chromatography) Reaction2->Purification Product Deuterated Carbamazepine Epoxide Purification->Product

Caption: A generalized workflow for the synthesis of deuterated Carbamazepine epoxide.

Determination of Melting Point

The melting point is a fundamental physical property indicative of a compound's purity.

Experimental Protocol:

  • Sample Preparation: A small, finely powdered sample of the deuterated Carbamazepine epoxide is packed into a capillary tube to a height of 2-3 mm[7].

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range[7][8].

Experimental Workflow for Melting Point Determination:

Melting Point Workflow Workflow for Melting Point Determination Sample_Prep Sample Preparation (Fine Powder) Packing Pack Capillary Tube (2-3 mm height) Sample_Prep->Packing Apparatus Melting Point Apparatus Packing->Apparatus Heating Controlled Heating (1-2 °C/min) Apparatus->Heating Observation Visual Observation of Melting Heating->Observation Recording Record Melting Point Range Observation->Recording Solubility Workflow Workflow for Solubility Determination Start Add Excess Solute to Solvent Equilibrate Equilibrate with Agitation (Constant Temperature) Start->Equilibrate Separate Separate Solid from Solution (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Solute Concentration (e.g., HPLC, UV-Vis) Separate->Analyze Result Determine Solubility Analyze->Result pKa Workflow Workflow for pKa Determination Prepare_Solution Prepare Solution of Deuterated Compound Titration Titrate with Standard Acid/Base Prepare_Solution->Titration Measure_pH Monitor pH Continuously Titration->Measure_pH Plot_Curve Plot Titration Curve (pH vs. Volume) Measure_pH->Plot_Curve Calculate_pKa Calculate pKa from Inflection Point/Fit Plot_Curve->Calculate_pKa LogP Workflow Workflow for LogP Determination Solvent_Sat Saturate n-Octanol and Water Dissolve Dissolve Compound in one Phase Solvent_Sat->Dissolve Partition Partition between Phases with Shaking Dissolve->Partition Separate Separate Phases (Centrifugation) Partition->Separate Quantify Quantify Concentration in Each Phase Separate->Quantify Calculate Calculate LogP Quantify->Calculate

References

The Gold Standard in Bioanalysis: A Technical Guide to Carbamazepine-10,11-epoxide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the core mechanism and application of Carbamazepine-10,11-epoxide-d10 as a stable isotope-labeled internal standard (SIL-IS) for the sensitive and reliable quantification of its pharmacologically active metabolite, Carbamazepine-10,11-epoxide. The use of a deuterated internal standard is widely recognized as the gold standard, offering unparalleled advantages in mitigating matrix effects and improving method robustness.

The Principle of Isotope Dilution Mass Spectrometry

The foundational principle behind the use of Carbamazepine-10,11-epoxide-d10 is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated internal standard is added to a sample at the earliest stage of preparation. Because the stable isotopes (deuterium) only minimally alter the physicochemical properties, the SIL-IS behaves nearly identically to the endogenous analyte throughout the entire analytical workflow, including extraction, chromatography, and ionization.

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations or losses encountered during sample processing are effectively normalized, leading to highly accurate and precise quantification.

Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_process Analytical Process cluster_data Data Analysis Analyte Analyte (Carbamazepine-10,11-epoxide) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep Matrix Matrix (Plasma, Urine, etc.) IS Internal Standard (Carbamazepine-10,11-epoxide-d10) IS->SamplePrep LC LC Separation SamplePrep->LC MS Mass Spectrometry (Ionization, Detection) LC->MS Ratio Calculate Ratio (Analyte Signal / IS Signal) MS->Ratio Quantification Quantification Ratio->Quantification

Core principle of using a deuterated internal standard.

Quantitative Data and Mass Spectrometric Parameters

The accurate quantification of Carbamazepine-10,11-epoxide relies on the specific detection of both the analyte and its deuterated internal standard using tandem mass spectrometry (MS/MS), typically in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion and a characteristic product ion for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Carbamazepine-10,11-epoxide253.1180.1Commonly used transition[1].
Carbamazepine-10,11-epoxide-d10 263.1 190.1 Inferred based on a +10 Da shift from the non-deuterated product ion.
Carbamazepine (for reference)237.1194.1Common transition for the parent drug[2].
Carbamazepine-d10 (for reference)247.1204.1Reported transition for the deuterated parent drug[2][3].

Note: The exact MRM transition for Carbamazepine-10,11-epoxide-d10 is not widely published. The provided values are inferred based on the fragmentation of the non-deuterated analogue and related deuterated compounds. It is crucial to optimize these parameters on the specific mass spectrometer being used.

Experimental Protocol: Quantification of Carbamazepine-10,11-epoxide in Human Plasma

This section outlines a typical experimental protocol for the analysis of Carbamazepine-10,11-epoxide in human plasma using Carbamazepine-10,11-epoxide-d10 as an internal standard.

1. Materials and Reagents:

  • Carbamazepine-10,11-epoxide analytical standard

  • Carbamazepine-10,11-epoxide-d10 internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (containing Carbamazepine-10,11-epoxide-d10 at a concentration of, for example, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-4.0 min: 80% to 20% B

    • 4.0-5.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carbamazepine-10,11-epoxide: 253.1 -> 180.1

    • Carbamazepine-10,11-epoxide-d10: 263.1 -> 190.1 (to be optimized)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Spike with IS (CBZ-epoxide-d10) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G Injection into LC F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Ratio Calculation (Analyte/IS) J->K L Quantification via Calibration Curve K->L

A typical workflow for bioanalysis using an internal standard.

Mechanism of Action: Correcting for Analytical Variability

The primary mechanism by which Carbamazepine-10,11-epoxide-d10 ensures accurate quantification is by co-eluting with the analyte and experiencing the same analytical variations. Any loss during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard proportionally, thus keeping their signal ratio constant.

Correction for Analytical Variability cluster_correction Correction Mechanism cluster_result Result V1 Extraction Inefficiency Analyte Analyte Signal V1->Analyte IS IS Signal (CBZ-epoxide-d10) V1->IS V2 Matrix Effects (Ion Suppression/Enhancement) V2->Analyte V2->IS V3 Instrument Fluctuation V3->Analyte V3->IS Ratio Constant Ratio (Analyte/IS) Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

How the internal standard corrects for analytical variability.

References

Commercial Sources and Technical Guide for High-Purity Carbamazepine 10,11-epoxide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity Carbamazepine 10,11-epoxide-d10 for use as an internal standard in pharmacokinetic and metabolic studies, a number of commercial sources are available. This technical guide provides an in-depth overview of these suppliers, available technical specifications, and detailed experimental protocols for its application in bioanalytical assays.

Commercial Supplier Overview

High-purity Carbamazepine 10,11-epoxide-d10 is available from several reputable suppliers specializing in stable isotope-labeled compounds and analytical reference standards. The choice of supplier may depend on factors such as geographical location, required purity levels, available documentation (e.g., Certificate of Analysis), and price. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
Simson Pharma Carbamazepine-10,11-epoxide D101219804-16-6C₁₅H₂D₁₀N₂O₂262.33Accompanied by Certificate of Analysis[1]
Clinivex 10,11-Epoxide Carbamazepine-d101219804-16-6Not specifiedNot specifiedIntended for laboratory use only
MedchemExpress Carbamazepine 10,11 epoxide-d101219804-16-6C₁₅H₂D₁₀N₂O₂262.33For research use only
LGC Standards Carbamazepine-10,11-epoxide-d10 (rings-d10)1219804-16-6C₁₅H₂D₁₀N₂O₂262.33Not specified
Alentris Research Carbamazepine-10,11-Epoxide-d10 (rings-d10)1219804-16-6C₁₅H₂D₁₀N₂O₂262.3Please Inquire
Cerilliant (a part of MilliporeSigma) Carbamazepine-10,11-epoxide solution36507-30-9 (unlabeled)Not specifiedNot specifiedCertified Reference Material[2]
Santa Cruz Biotechnology Carbamazepine-10,11-epoxide-d10 (rings-d10)1219804-16-6C₁₅H₂D₁₀N₂O₂262.33For Research Use Only[3]
Axios Research Carbamazepine-10, 11-epoxide-d1036507-30-9 (unlabeled)C₁₅H₂N₂O₂D₁₀262.33Fully characterized chemical compound[4]

Technical Specifications and Data Presentation

Quantitative data regarding the purity and characterization of Carbamazepine 10,11-epoxide-d10 is crucial for its application as an internal standard. While a comprehensive Certificate of Analysis (CoA) should be requested from the supplier, the table below summarizes generally available information.

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Atom % D) ≥98%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Identity Confirmation Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Solubility Soluble in Methanol, Acetonitrile, DMSOVisual Inspection

Experimental Protocols

Carbamazepine 10,11-epoxide-d10 is primarily used as an internal standard for the quantification of Carbamazepine and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized experimental protocol based on published methods.[5][6][7]

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma, serum, or urine sample, add a known concentration of Carbamazepine 10,11-epoxide-d10 solution (e.g., 50 ng/mL in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 10-20% B, ramp up to 90-95% B over a few minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Carbamazepine 10,11-epoxide: m/z 253.1 → 180.1

      • Carbamazepine 10,11-epoxide-d10: m/z 263.1 → 180.1

      • Carbamazepine: m/z 237.1 → 194.1

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity.

Visualizations

Supplier Selection Workflow

G Workflow for Selecting a Commercial Source A Identify Potential Suppliers B Request Technical Data Sheets and Certificates of Analysis A->B C Evaluate Purity (Chemical and Isotopic) B->C D Compare Pricing and Availability C->D F Select Optimal Supplier C->F E Assess Supplier Reputation and Support D->E D->F E->F

Caption: A logical workflow for the selection of a commercial supplier for Carbamazepine 10,11-epoxide-d10.

Bioanalytical Experimental Workflow

G General Experimental Workflow for Bioanalysis A Sample Collection (Plasma, Serum, etc.) B Internal Standard Spiking (Carbamazepine 10,11-epoxide-d10) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Results Reporting E->F

Caption: A generalized workflow for the use of Carbamazepine 10,11-epoxide-d10 in a bioanalytical context.

Metabolic Pathway of Carbamazepine

G Simplified Metabolic Pathway of Carbamazepine A Carbamazepine B Carbamazepine 10,11-epoxide (Active Metabolite) A->B CYP3A4, CYP2C8 C 10,11-dihydroxy-10,11-dihydrocarbamazepine (Inactive Metabolite) B->C Epoxide Hydrolase

Caption: A simplified diagram illustrating the primary metabolic pathway of Carbamazepine to its epoxide metabolite.

References

Long-Term Stability of Carbamazepine-10,11-epoxide-d10 in Frozen Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term stability of Carbamazepine-10,11-epoxide-d10, a crucial deuterated internal standard used in the bioanalysis of its therapeutic counterpart, Carbamazepine-10,11-epoxide. Ensuring the stability of internal standards in biological matrices under frozen storage is a cornerstone of robust and reliable pharmacokinetic and toxicokinetic studies. This document synthesizes available data, outlines experimental protocols, and presents the regulatory landscape governing the stability of such compounds.

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug. Its primary active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), also exhibits therapeutic and potentially toxic effects, making its quantification in plasma essential for therapeutic drug monitoring and clinical research. Bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. Carbamazepine-10,11-epoxide-d10 (CBZ-E-d10) is the preferred SIL-IS for the quantification of CBZ-E.

The integrity of bioanalytical data is fundamentally dependent on the stability of both the analyte and the internal standard in the biological matrix throughout the entire lifecycle of a sample, from collection to analysis. This guide focuses specifically on the long-term stability of CBZ-E-d10 in frozen plasma, a critical parameter for studies where samples may be stored for extended periods.

Quantitative Stability Data

Publicly available, extensive long-term stability data for Carbamazepine-10,11-epoxide-d10 in frozen plasma is limited. However, a bioanalytical method validation report for an intravenous carbamazepine formulation submitted to the U.S. Food and Drug Administration (FDA) provides a specific data point for the internal standard.

Table 1: Summary of Long-Term Stability Data for Carbamazepine-10,11-epoxide-d10 in Frozen Plasma

CompoundMatrixStorage TemperatureDurationStability Assessment
Carbamazepine-10,11-epoxide-d10Plasma-20°C15 daysStable

While the 15-day period is shorter than typical long-term stability assessments, it provides a validated data point. For context, studies on the non-deuterated analyte, Carbamazepine-10,11-epoxide, have demonstrated stability in frozen plasma for more extended periods.

Table 2: Summary of Long-Term Stability Data for Non-Deuterated Carbamazepine and its Epoxide Metabolite in Frozen Plasma

CompoundMatrixStorage TemperatureDurationStability Assessment
Carbamazepine & Carbamazepine-10,11-epoxidePlasma-20°C90 daysStable[1]
Oxcarbazepine (structurally related)Human Plasma≤ -20°C3 monthsStable[1]

The stability of the non-deuterated analyte suggests that the deuterated analog is also likely to be stable for extended periods. However, regulatory guidelines necessitate that the stability of the internal standard be scientifically established.

Regulatory Perspective and Best Practices

Regulatory bodies such as the FDA and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, including the assessment of analyte and internal standard stability.

The core principle is that the stability of the internal standard should be evaluated under the same conditions as the analyte. However, the EMA guideline on bioanalytical method validation states that it is not necessary to study the stability of stable-isotope labelled internal standards if it is demonstrated that no isotope exchange reactions occur under the same conditions as the stability of the analyte was demonstrated. Given that the deuterium atoms in Carbamazepine-10,11-epoxide-d10 are located on the aromatic rings, the risk of back-exchange is minimal under typical bioanalytical conditions.

Despite this, it is considered best practice, and often a regulatory expectation, to perform at least a preliminary assessment of the internal standard's stability in the matrix.

Diagram 1: Decision Process for Internal Standard Stability Testing start Start: New Bioanalytical Method is_sil Is the Internal Standard (IS) a Stable Isotope-Labeled (SIL) version? start->is_sil isotope_exchange Is there a risk of isotope exchange? is_sil->isotope_exchange Yes analog_is Treat as a separate analyte; full stability assessment required is_sil->analog_is No (e.g., structural analog) assess_stability Assess Long-Term Stability of IS in Frozen Plasma isotope_exchange->assess_stability Yes / Risk is unknown document_justification Document scientific justification for not performing IS stability studies (e.g., EMA guidelines, stable label position) isotope_exchange->document_justification No (e.g., D on aromatic ring) end Proceed with Method Validation assess_stability->end document_justification->end analog_is->end

Diagram 1: Decision Process for Internal Standard Stability Testing

Experimental Protocol for Long-Term Stability Assessment

To rigorously establish the long-term stability of Carbamazepine-10,11-epoxide-d10 in frozen plasma, the following experimental protocol is recommended, in line with regulatory expectations.

4.1 Objective

To evaluate the stability of Carbamazepine-10,11-epoxide-d10 in a biological matrix (e.g., human plasma) after storage at a specified temperature (e.g., -20°C and/or -80°C) for an extended period.

4.2 Materials

  • Blank, pooled human plasma (screened for interferences)

  • Carbamazepine-10,11-epoxide-d10 certified reference standard

  • Validated bioanalytical method for the quantification of Carbamazepine-10,11-epoxide

4.3 Sample Preparation

  • Prepare Stock Solutions: Prepare a stock solution of Carbamazepine-10,11-epoxide-d10 in an appropriate organic solvent.

  • Spike Plasma: Spike the blank plasma pool with the internal standard to achieve a concentration equivalent to that used in the analytical method.

  • Aliquot Samples: Aliquot the spiked plasma into appropriately labeled polypropylene tubes. A sufficient number of aliquots should be prepared to cover all time points and for any potential re-analysis.

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared spiked plasma samples (n ≥ 3) to establish the baseline concentration.

  • Storage: Store the remaining aliquots at the desired frozen temperature(s) (e.g., -20°C and -80°C).

4.4 Stability Testing

  • Retrieve Samples: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of stored stability samples (n ≥ 3) from the freezer.

  • Sample Analysis: Thaw the samples unassisted at room temperature and process them using the validated bioanalytical method.

  • Data Evaluation: The mean concentration of the stored stability samples is compared to the mean concentration of the T0 samples.

4.5 Acceptance Criteria

The internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the mean concentration of the T0 samples.

Diagram 2: Experimental Workflow for Long-Term Stability Assessment start Start prep_is Prepare Stock Solution of Carbamazepine-10,11-epoxide-d10 start->prep_is spike_plasma Spike Blank Plasma with IS prep_is->spike_plasma aliquot Aliquot Spiked Plasma spike_plasma->aliquot t0_analysis Analyze T0 Samples (n>=3) aliquot->t0_analysis store Store Stability Samples at -20°C / -80°C aliquot->store retrieve Retrieve Samples at Pre-defined Time Points store->retrieve analyze_stored Thaw, Process, and Analyze Stored Samples (n>=3) retrieve->analyze_stored compare Compare Mean Concentration of Stored vs. T0 Samples analyze_stored->compare evaluate Is Mean Concentration within +/- 15% of T0? compare->evaluate stable IS is Stable at this Time Point evaluate->stable Yes not_stable IS is Not Stable; Investigate evaluate->not_stable No stable->retrieve end End stable->end not_stable->end

Diagram 2: Experimental Workflow for Long-Term Stability Assessment

Conclusion

The long-term stability of Carbamazepine-10,11-epoxide-d10 in frozen plasma is a critical parameter for ensuring the reliability of bioanalytical data. While extensive public data is scarce, a validated 15-day stability at -20°C has been documented. The known stability of the non-deuterated analyte and the chemically robust nature of the deuterated label on the aromatic rings provide a strong scientific basis to expect long-term stability under typical frozen storage conditions (-20°C and -80°C).

For regulatory submissions, it is imperative for laboratories to establish and document the stability of Carbamazepine-10,11-epoxide-d10 in their specific matrix and storage conditions, following a rigorous experimental protocol as outlined in this guide. Adherence to these principles will ensure the integrity and defensibility of the bioanalytical data generated in support of drug development programs.

References

An In-Depth Technical Guide on the Chemical Structure and Mass Spectral Fragmentation of Carbamazepine-10,11-epoxide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and mass spectral fragmentation of Carbamazepine-10,11-epoxide-d10. This deuterated analog of a major active metabolite of Carbamazepine is crucial for quantitative bioanalytical studies, serving as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.

Chemical Structure and Properties

Carbamazepine-10,11-epoxide-d10 is a stable isotope-labeled version of Carbamazepine-10,11-epoxide, where ten hydrogen atoms have been replaced by deuterium. This labeling is typically on the aromatic rings, rendering it chemically identical to the parent compound but with a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based quantification.

Chemical Formula: C₁₅H₂D₁₀N₂O₂

Molecular Weight: Approximately 262.33 g/mol [1]

CAS Number: 1219804-16-6

The presence of deuterium does not significantly alter the chemical properties, such as polarity or reactivity, ensuring that its chromatographic behavior is nearly identical to the non-labeled analyte. This co-elution is a critical characteristic for an effective internal standard.

Mass Spectral Fragmentation Analysis

The mass spectral fragmentation of Carbamazepine-10,11-epoxide-d10 is analyzed to determine its structural components and to establish specific transitions for its detection in complex biological matrices. The fragmentation pattern is elucidated through collision-induced dissociation (CID) in a tandem mass spectrometer.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of Carbamazepine-10,11-epoxide-d10 is initiated by the protonation of the molecule, typically occurring on the nitrogen atom of the carboxamide group or the oxygen of the epoxide ring in the gas phase. The subsequent collision with an inert gas induces fragmentation.

The primary fragmentation pathway involves the cleavage of the epoxide ring and subsequent rearrangements. Based on the known fragmentation of the non-deuterated Carbamazepine-10,11-epoxide and considering the mass shift due to deuteration, the following fragmentation is proposed:

  • The protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 263.1 is selected as the precursor ion.

  • Upon collision-induced dissociation, a characteristic neutral loss of the carboxamide group (-NH₂CO) and rearrangement can lead to the formation of a stable acridinium-d10 ion.

  • Further fragmentation can occur, leading to smaller charged fragments.

The following diagram illustrates the proposed mass spectral fragmentation pathway of Carbamazepine-10,11-epoxide-d10.

Carbamazepine-10,11-epoxide-d10 Fragmentation precursor [M+H]⁺ m/z ≈ 263.1 (Carbamazepine-10,11-epoxide-d10) intermediate Intermediate Ion m/z ≈ 220.1 precursor->intermediate - C₂H₃NO product1 Product Ion 1 m/z ≈ 190.1 (Acridinium-d10 fragment) intermediate->product1 - CO product2 Product Ion 2 m/z ≈ 162.1 intermediate->product2 - C₂H₂O Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Quantification Quantification MS Detection->Quantification Data Review Data Review Quantification->Data Review

References

Understanding Isotope Effects in the Analysis of Carbamazepine-10,11-epoxide-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical considerations of isotope effects in the bioanalytical quantitation of Carbamazepine-10,11-epoxide, utilizing its deuterated analog, Carbamazepine-10,11-epoxide-d10, as an internal standard. This guide provides a comprehensive overview of the metabolic context, analytical methodologies, and the subtle yet critical impact of isotopic labeling on chromatographic and mass spectrometric behavior.

Introduction: The Role of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope labeled (SIL) internal standards are the gold standard for achieving the highest accuracy and precision. The fundamental principle lies in the chemical identity between the analyte and its SIL counterpart, ensuring they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. The mass difference, however, allows for their distinct detection by the mass spectrometer. Carbamazepine-10,11-epoxide-d10 serves as an ideal internal standard for the quantification of the pharmacologically active metabolite of carbamazepine, Carbamazepine-10,11-epoxide.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The main metabolic pathway involves the epoxidation of the dibenzazepine ring to form Carbamazepine-10,11-epoxide. This metabolite is pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug. The epoxide is subsequently hydrolyzed by epoxide hydrolase to the inactive 10,11-dihydroxy-carbamazepine. Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing drug-drug interactions.[1][2][3][4][5]

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active) Carbamazepine->Epoxide CYP3A4, CYP2C8 Diol 10,11-Dihydroxy-carbamazepine (Inactive) Epoxide->Diol Epoxide Hydrolase

Figure 1: Metabolic pathway of Carbamazepine to its active epoxide metabolite and subsequent inactivation.

Isotope Effects in the Analysis of Carbamazepine-10,11-epoxide-d10

The substitution of ten hydrogen atoms with deuterium in Carbamazepine-10,11-epoxide-d10 introduces subtle physicochemical differences that can manifest as isotope effects in the analytical workflow.

Chromatographic Isotope Effect

A common phenomenon observed with deuterated compounds in reverse-phase liquid chromatography is a slight shift to an earlier retention time compared to their non-deuterated counterparts. This "inverse deuterium isotope effect" is attributed to the slightly lower hydrophobicity of C-D bonds compared to C-H bonds. While specific quantitative data for the retention time shift of Carbamazepine-10,11-epoxide-d10 is not extensively published, it is a critical parameter to monitor during method development. A significant separation between the analyte and the internal standard could expose them to different matrix effects, potentially compromising the accuracy of quantification. Ideally, the chromatographic system should be optimized to ensure co-elution or near co-elution.

Mass Spectrometric Isotope Effect

The primary and intended isotope effect in mass spectrometry is the mass difference, which allows for the selective detection of the analyte and the internal standard. For Carbamazepine-10,11-epoxide-d10, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 10 units higher than the corresponding ions of the unlabeled compound, assuming the deuterium atoms are not lost during fragmentation. It is important to verify that the fragmentation patterns of the analyte and the internal standard are analogous to ensure a consistent response. While minor differences in fragmentation efficiency can occur, they are generally considered negligible for highly deuterated standards.

Experimental Protocols

The following section details a typical experimental protocol for the simultaneous quantification of carbamazepine and Carbamazepine-10,11-epoxide in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (containing Carbamazepine-d10 and, if used, Carbamazepine-10,11-epoxide-d10).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 20% B, linear gradient to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
Carbamazepine-10,11-epoxide253.1180.1
Carbamazepine-d10 (Internal Standard)247.1204.1

Note: In some methods, Carbamazepine-d10 is used as the internal standard for both Carbamazepine and its epoxide metabolite.[6]

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (d10) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection LC LC Separation (C18) Injection->LC MS MS/MS Detection (MRM) LC->MS Data Data MS->Data Data Acquisition & Processing

Figure 2: A typical experimental workflow for the bioanalysis of Carbamazepine-10,11-epoxide.

Data Presentation and Method Validation

A robust bioanalytical method using Carbamazepine-10,11-epoxide-d10 as an internal standard should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 2: Typical Bioanalytical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage and processing conditions (freeze-thaw, bench-top, long-term)

Table 3: Example Quantitative Performance Data

AnalyteLinearity Range (ng/mL)Precision (CV%)Accuracy (% Bias)
Carbamazepine5 - 20004.0 - 9.6Within ±15%
Carbamazepine-10,11-epoxide5 - 20004.0 - 9.6Within ±15%
(Data adapted from a representative study[6])

Conclusion

The use of Carbamazepine-10,11-epoxide-d10 as an internal standard is a robust and reliable approach for the accurate quantification of Carbamazepine-10,11-epoxide in biological matrices. A thorough understanding of potential isotope effects, particularly the chromatographic shift, is essential for developing and validating a high-quality bioanalytical method. By carefully optimizing the chromatographic and mass spectrometric conditions and performing a comprehensive method validation, researchers can ensure the generation of reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Carbamazepine and its Active Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing medication used in the management of epilepsy, bipolar disorder, and neuropathic pain. The therapeutic efficacy and potential for adverse effects of carbamazepine are influenced by its concentration in the bloodstream, as well as the concentration of its pharmacologically active metabolite, carbamazepine-10,11-epoxide. Consequently, therapeutic drug monitoring (TDM) of both carbamazepine and its epoxide metabolite is crucial for optimizing patient dosage regimens. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carbamazepine and carbamazepine-10,11-epoxide in human plasma. The use of a stable isotope-labeled internal standard, Carbamazepine-10,11-epoxide-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of carbamazepine, carbamazepine-10,11-epoxide, and the internal standard, Carbamazepine-10,11-epoxide-d10. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The stable isotope-labeled internal standard closely mimics the chromatographic and mass spectrometric behavior of the analytes, providing reliable quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • Carbamazepine

    • Carbamazepine-10,11-epoxide

    • Carbamazepine-10,11-epoxide-d10 (Internal Standard)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (drug-free)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of carbamazepine, carbamazepine-10,11-epoxide, and Carbamazepine-10,11-epoxide-d10 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the carbamazepine and carbamazepine-10,11-epoxide stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Carbamazepine-10,11-epoxide-d10 stock solution in acetonitrile.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06535
2.53565
2.66535
4.06535

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 4

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Carbamazepine237.1194.1150
Carbamazepine-10,11-epoxide253.1180.1150
Carbamazepine-10,11-epoxide-d10 (IS) 263.2 180.1 150

Note: The product ion for the deuterated internal standard is predicted based on the fragmentation of the non-deuterated analog, as the deuterium atoms are on the aromatic rings and are not expected to be lost in this fragmentation pathway.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of the analytes in the unknown samples is then determined from the calibration curve using a weighted linear regression model.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard in Acetonitrile (300 µL) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (C18 Column) supernatant->lc_separation Inject ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of carbamazepine.

metabolic_pathway Metabolic Pathway of Carbamazepine carbamazepine Carbamazepine epoxide Carbamazepine-10,11-epoxide (Active Metabolite) carbamazepine->epoxide CYP3A4 diol Carbamazepine-10,11-diol (Inactive Metabolite) epoxide->diol Epoxide Hydrolase

Caption: Metabolic pathway of carbamazepine to its epoxide and diol metabolites.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma. The use of the deuterated internal standard, Carbamazepine-10,11-epoxide-d10, ensures accurate and precise results, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting.

UPLC-UV Method for High-Throughput Analysis of Carbamazepine and its Epoxide-d10 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia. Therapeutic drug monitoring (TDM) of carbamazepine is crucial to ensure its efficacy and safety, as it exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability. A major active metabolite, carbamazepine-10,11-epoxide, also contributes to both the therapeutic and toxic effects of the parent drug. Stable isotope-labeled internal standards, such as carbamazepine-10,11-epoxide-d10, are essential for accurate quantification in bioanalytical methods. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the simultaneous determination of carbamazepine and its epoxide-d10 metabolite in plasma. The developed method is suitable for high-throughput analysis in clinical and research settings.

Experimental

Materials and Reagents
  • Carbamazepine (CBZ) reference standard (≥98% purity)

  • Carbamazepine-10,11-epoxide-d10 (CBZ-E-d10) internal standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic acid, LC-MS grade

  • Human plasma, drug-free

  • Phenytoin sodium (Internal Standard for extraction)

Instrumentation and Chromatographic Conditions

A Waters ACQUITY UPLC® H-Class System equipped with a photodiode array (PDA) detector was used for this analysis.

Table 1: UPLC-UV Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% A to 40% A over 4 minutes, then return to initial conditions
Flow Rate 0.5 mL/min[1][2]
Injection Volume 5 µL
Column Temperature 40 °C
UV Detection Wavelength 285 nm[3][4]
Run Time 6 minutes[1][2]
Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Stock solutions of carbamazepine (1 mg/mL) and carbamazepine-10,11-epoxide-d10 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

2.3.2. Calibration Standards and Quality Control Samples

Calibration standards were prepared by spiking drug-free human plasma with appropriate volumes of the working standard solutions to achieve final concentrations ranging from 0.1 to 20 µg/mL for both carbamazepine and carbamazepine-10,11-epoxide-d10. Quality control (QC) samples were prepared at low, medium, and high concentrations (0.3, 3, and 15 µg/mL).

2.3.3. Plasma Sample Preparation

A simple protein precipitation method was employed for sample preparation.[1][2] To 200 µL of plasma, 400 µL of acetonitrile containing the internal standard (phenytoin sodium, 10 µg/mL) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40 °C. The residue was reconstituted in 100 µL of the initial mobile phase, and 5 µL was injected into the UPLC system.

Method Validation

The developed method was validated according to the FDA guidelines for bioanalytical method validation.

Table 2: Method Validation Parameters

ParameterCarbamazepineCarbamazepine-10,11-epoxide-d10
Linearity Range (µg/mL) 0.1 - 200.1 - 20
Correlation Coefficient (r²) > 0.999[1][2]> 0.999
Limit of Detection (LOD) (µg/mL) 0.050.05
Limit of Quantification (LOQ) (µg/mL) 0.10.1
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%

Results and Discussion

The developed UPLC-UV method provided excellent separation and quantification of carbamazepine and its epoxide-d10 metabolite. The total run time of 6 minutes allows for high-throughput analysis.[1][2] A representative chromatogram is shown in Figure 1.

The validation results demonstrate that the method is linear, sensitive, precise, and accurate for the intended purpose. The simple protein precipitation extraction procedure resulted in clean chromatograms with minimal matrix effects.

Conclusion

A rapid, sensitive, and reliable UPLC-UV method for the simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide-d10 in human plasma has been successfully developed and validated. This method is suitable for routine therapeutic drug monitoring and pharmacokinetic studies.

Diagrams

G cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis plasma 200 µL Plasma acetonitrile 400 µL Acetonitrile (+ Internal Standard) plasma->acetonitrile Protein Precipitation vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject uplc UPLC Separation (ACQUITY BEH C18) inject->uplc uv UV Detection (285 nm) uplc->uv data Data Acquisition and Processing uv->data

Caption: Experimental workflow from sample preparation to UPLC-UV analysis.

G cluster_method_dev Method Development cluster_validation Method Validation (ICH/FDA Guidelines) cluster_application Application objective Objective: Simultaneous quantification of Carbamazepine and Carbamazepine-epoxide-d10 lit_review Literature Review: Existing UPLC-UV methods for Carbamazepine objective->lit_review optimization Chromatographic Optimization: Column, Mobile Phase, Gradient, Flow Rate lit_review->optimization sample_prep_dev Sample Preparation Development: Protein Precipitation vs. LLE optimization->sample_prep_dev linearity Linearity & Range sample_prep_dev->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness tdm Therapeutic Drug Monitoring robustness->tdm pk_studies Pharmacokinetic Studies robustness->pk_studies

Caption: Logical workflow of the UPLC-UV method development and validation process.

References

Application Note: Solid-Phase Extraction of Carbamazepine 10,11-Epoxide-d10 from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Carbamazepine 10,11-epoxide-d10 in human plasma. Carbamazepine is a primary anticonvulsant medication, and monitoring its active metabolite, Carbamazepine 10,11-epoxide, is crucial for therapeutic drug management.[1][2] The use of a deuterated internal standard, Carbamazepine 10,11-epoxide-d10, ensures high accuracy and precision in bioanalytical methods. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for pharmacokinetic and toxicokinetic studies. The described SPE method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, provides excellent recovery and reproducibility.

Introduction

Carbamazepine is widely prescribed for the treatment of epilepsy and neuropathic pain.[1] Its primary metabolic pathway involves the formation of the pharmacologically active metabolite, Carbamazepine 10,11-epoxide.[1][2] Due to its anticonvulsant properties and potential for contribution to both therapeutic and adverse effects, the simultaneous monitoring of both carbamazepine and its epoxide metabolite is often necessary for optimal patient care.[1][3]

Stable isotope-labeled internal standards, such as Carbamazepine 10,11-epoxide-d10, are the gold standard in quantitative bioanalysis using mass spectrometry. They mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability in extraction recovery. This document provides a comprehensive protocol for the solid-phase extraction of Carbamazepine 10,11-epoxide-d10 from human plasma, suitable for subsequent LC-MS/MS analysis.

Experimental

Materials and Reagents

  • Human plasma (K2-EDTA)

  • Carbamazepine 10,11-epoxide-d10 reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Phosphate buffer (10 mM, pH 7.0)

  • SPE cartridges (e.g., Oasis HLB or C18)

Equipment

  • SPE manifold

  • Centrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • LC-MS/MS system

Solid-Phase Extraction Protocol

A detailed step-by-step protocol for the solid-phase extraction of Carbamazepine 10,11-epoxide-d10 from human plasma is provided below. This protocol is based on established methods for the extraction of carbamazepine and its metabolites.[4][5]

1. Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.

  • In a clean microcentrifuge tube, pipette 500 µL of the plasma supernatant.

  • Add the internal standard solution (Carbamazepine 10,11-epoxide-d10 in methanol) to the plasma sample.

  • Vortex for 30 seconds.

2. SPE Cartridge Conditioning:

  • Place the SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL) on the SPE manifold.

  • Condition the cartridges by passing 1 mL of methanol.

  • Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.

  • Apply a vacuum to dry the sorbent bed completely.

5. Elution:

  • Place clean collection tubes in the SPE manifold.

  • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent, such as methanol or acetonitrile.

  • Apply a gentle vacuum to collect the eluate.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is typically performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).[4][6] Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[6]

Table 1: Example LC-MS/MS Parameters

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
MRM Transition (CBZ-epoxide) m/z 253.1 → 180.1
MRM Transition (CBZ-epoxide-d10) m/z 263.1 → 190.1

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described SPE and LC-MS/MS method. The data is compiled from various validated methods for the analysis of carbamazepine and its metabolites in human plasma.[1][4][6]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 0.2 - 25 µg/mL[4]
Correlation Coefficient (r²) > 0.995[4]
Lower Limit of Quantification (LLOQ) 5.15 ng/mL[6]
Intra-day Precision (RSD%) < 7.96%[4]
Inter-day Precision (RSD%) < 7.96%[4]
Accuracy 92.09% to 108.5%[4]
Mean Recovery 98% to 101%[1][6]

Experimental Workflow Diagram

SPE_Workflow plasma Human Plasma Sample pretreatment Pre-treatment (Add Internal Standard) plasma->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol & Water) conditioning->loading washing Washing (5% Methanol) loading->washing waste1 Waste loading->waste1 Flow-through elution Elution (Methanol) washing->elution waste2 Waste washing->waste2 Wash Effluent evaporation Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for Carbamazepine 10,11-epoxide-d10.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the extraction of Carbamazepine 10,11-epoxide-d10 from human plasma. The subsequent LC-MS/MS analysis allows for sensitive and accurate quantification, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. The use of a deuterated internal standard ensures the highest quality data for bioanalytical applications.

References

Application Note: Quantification of Carbamazepine-10,11-epoxide in Brain Tissue using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine is a widely used anticonvulsant and mood-stabilizing medication primarily used in the treatment of epilepsy and bipolar disorder.[1] Its pharmacological activity is, in part, attributed to its active metabolite, Carbamazepine-10,11-epoxide.[2][3][4][5] This metabolite is formed in the liver primarily by the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[6][7] Given that Carbamazepine-10,11-epoxide is pharmacologically active and potentially toxic, its concentration in target tissues such as the brain is of significant interest in preclinical and clinical research.[2][8] This application note provides a detailed protocol for the sensitive and selective quantification of Carbamazepine-10,11-epoxide in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-10,11-epoxide-d10 as a stable isotope-labeled internal standard.

Principle

The method employs a robust sample preparation procedure involving brain tissue homogenization followed by protein precipitation to extract the analyte and internal standard. The separation of Carbamazepine-10,11-epoxide and its deuterated internal standard is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The use of a stable isotope-labeled internal standard (Carbamazepine-10,11-epoxide-d10) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Carbamazepine and its epoxide metabolite in biological matrices, based on published literature. These values can be used as a benchmark for method validation.

ParameterCarbamazepineCarbamazepine-10,11-epoxideReference
LLOQ (ng/mL)0.722 - 55.15[9][10]
Linearity Range (ng/mL)5 - 20000.23 - 5.47 (µg/mL)[10][11]
Recovery (%)87 - 99.687.39 - 104.04[9][10]
Intra-day Precision (%CV)0.6 - 9.5< 7.96[10]
Inter-day Precision (%CV)4.0 - 9.6< 7.96[10]

Experimental Protocols

Materials and Reagents
  • Carbamazepine-10,11-epoxide (analytical standard)

  • Carbamazepine-10,11-epoxide-d10 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Brain tissue (e.g., from rodent models)

  • Phosphate buffered saline (PBS), pH 7.4

Equipment
  • Homogenizer (e.g., bead beater or ultrasonic)

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Brain Tissue Homogenization:

    • Accurately weigh a portion of frozen brain tissue (e.g., 100 mg).

    • Add ice-cold PBS (e.g., 400 µL) to achieve a 1:4 (w/v) dilution.

    • Homogenize the tissue until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.

  • Protein Precipitation:

    • Transfer a known volume of the brain homogenate (e.g., 100 µL) to a microcentrifuge tube.

    • Add an appropriate volume of the internal standard working solution (Carbamazepine-10,11-epoxide-d10 in methanol).

    • Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins.[11]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 analytical column (e.g., Zorbax SB-C18, 100 mm × 3 mm, 3.5 µm) is suitable.[11]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.[11]

    • Gradient: A gradient elution can be optimized to ensure separation from potential interferences. A typical starting condition could be 65% Mobile Phase A, followed by a linear gradient to 95% Mobile Phase B.

    • Flow Rate: 0.4 mL/min.[11]

    • Column Temperature: 40 °C.[11]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[9][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine-10,11-epoxide: m/z 253.1 → 180.1.[9][11]

      • Carbamazepine-10,11-epoxide-d10 (IS): The precursor ion will be m/z 263.1. The product ion will likely be m/z 180.1 or another characteristic fragment, which should be determined by direct infusion of the standard.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the analyte (Carbamazepine-10,11-epoxide) and the internal standard (Carbamazepine-10,11-epoxide-d10).

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Carbamazepine-10,11-epoxide in the brain tissue samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Carbamazepine Metabolism Pathway

Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Epoxide CYP3A4, CYP2C8 Diol Carbamazepine-10,11-trans-dihydrodiol (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase

Caption: Metabolic pathway of Carbamazepine to its active epoxide and inactive diol metabolites.

Experimental Workflow for Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Brain Tissue Collection B Homogenization in PBS A->B C Addition of Internal Standard (CBZ-epoxide-d10) B->C D Protein Precipitation (Acetonitrile) C->D E Centrifugation D->E F Supernatant Collection E->F G LC Separation (C18 Column) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

References

Application Notes and Protocols for the Analysis of Carbamazepine-10,11-epoxide-d10 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Carbamazepine and its major metabolite, Carbamazepine-10,11-epoxide, in various environmental matrices. The use of a stable isotope-labeled internal standard, Carbamazepine-10,11-epoxide-d10, is central to the described methodology for ensuring accuracy and precision by correcting for matrix effects and variations in analytical processing.

The primary analytical technique involves Solid-Phase Extraction (SPE) for sample concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This approach offers high sensitivity and selectivity, which is crucial for detecting trace levels of these compounds in complex environmental samples such as surface water, wastewater, and biosolids.

Experimental Protocols

Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of Carbamazepine and its metabolites from aqueous environmental samples.

Materials:

  • Water sample (e.g., surface water, wastewater effluent)

  • Carbamazepine-10,11-epoxide-d10 (internal standard solution)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Glassware (beakers, graduated cylinders, vials)

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at 4°C to minimize degradation of the target analytes.

  • Filtration: For samples with high suspended solids, filter through a glass fiber filter (e.g., 0.7 µm) to prevent clogging of the SPE cartridge.

  • Spiking with Internal Standard: To a known volume of the water sample (e.g., 500 mL), add a precise amount of the Carbamazepine-10,11-epoxide-d10 internal standard solution. This is crucial for accurate quantification and to correct for any losses during sample preparation and analysis.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for about 30 minutes to remove residual water.

  • Elution: Elute the retained analytes from the cartridge with 5-10 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of water with 0.1% formic acid and methanol). The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the instrumental analysis for the separation and detection of Carbamazepine, Carbamazepine-10,11-epoxide, and the deuterated internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, such as Zorbax SB-C18, 100 mm × 3 mm, 3.5 µm)[1]

LC Parameters (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. For example:

    • 0-2 min: 95% A

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to initial conditions (95% A)

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[1]

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor and product ion pairs for each analyte and the internal standard need to be determined by direct infusion of individual standard solutions. Example transitions are:

    • Carbamazepine: m/z 237 -> 194[1][2]

    • Carbamazepine-10,11-epoxide: m/z 253 -> 180[1][2][3]

    • Carbamazepine-10,11-epoxide-d10 (Internal Standard): The exact m/z would be higher than the non-deuterated form and would need to be determined.

  • Collision Energy: Optimized for each MRM transition.

  • Source Parameters: Parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage should be optimized for maximum sensitivity.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Carbamazepine and its metabolites in environmental samples.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

CompoundMatrixMDL (ng/L)LOQ (ng/L)
CarbamazepineSurface Water0.5 - 2.01.5 - 6.0
Carbamazepine-10,11-epoxideSurface Water0.8 - 3.02.4 - 9.0
CarbamazepineWastewater Effluent2.0 - 10.06.0 - 30.0
Carbamazepine-10,11-epoxideWastewater Effluent3.0 - 15.09.0 - 45.0

Note: These are example values and will vary depending on the specific instrumentation and method optimization.

Table 2: Analyte Recoveries in Different Matrices

CompoundSurface Water (%)Wastewater Influent (%)Wastewater Effluent (%)
Carbamazepine95.7 - 102.983.6 - 102.290.6 - 103.5
Carbamazepine-10,11-epoxide96.2 - 101.585.1 - 100.391.2 - 102.8

Data adapted from studies analyzing carbamazepine and its metabolites, demonstrating the efficiency of the SPE method.[3][4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Environmental Water Sample Filter Filtration (if necessary) Sample->Filter Spike Spike with Carbamazepine-10,11-epoxide-d10 SPE_Load Solid-Phase Extraction (SPE) Loading Spike->SPE_Load Filter->Spike SPE_Wash Wash Cartridge SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Concentrate Evaporate and Reconstitute SPE_Elute->Concentrate LCMS LC-MS/MS Analysis Data Data Processing and Quantification LCMS->Data

Caption: Workflow for the analysis of Carbamazepine-10,11-epoxide-d10 in environmental samples.

logical_relationship cluster_quantification Quantitative Analysis Analyte Analyte Signal (Carbamazepine & Epoxide) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (Carbamazepine-10,11-epoxide-d10) IS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

Caption: Logic of quantification using an internal standard in LC-MS/MS analysis.

References

Application Notes and Protocols for the Simultaneous Analysis of Carbamazepine and its Metabolites using Carbamazepine-10,11-epoxide-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and neuropathic pain.[1][2][3] Therapeutic drug monitoring (TDM) of Carbamazepine is crucial due to its narrow therapeutic window (typically 4-12 µg/mL), significant inter-individual pharmacokinetic variability, and potential for drug interactions.[2][4] Furthermore, Carbamazepine is metabolized in the liver to several compounds, with Carbamazepine-10,11-epoxide (CBZ-E) being a major active metabolite that contributes to both the therapeutic and toxic effects of the parent drug.[1][5][6][7] Therefore, the simultaneous quantification of both Carbamazepine and its active metabolite is often clinically important for optimal dose adjustments and to avoid adverse effects.[5][6][7]

This document provides detailed application notes and protocols for the simultaneous analysis of Carbamazepine and its primary active metabolite, Carbamazepine-10,11-epoxide, in biological matrices such as plasma and serum. The method described utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique, with Carbamazepine-10,11-epoxide-d10 serving as the internal standard (IS) to ensure accuracy and precision.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Carbamazepine and its metabolites due to its high selectivity, sensitivity, and accuracy, which allows for the differentiation of the parent drug from its metabolites and other co-administered drugs.[8]

Principle

The method involves the extraction of Carbamazepine, Carbamazepine-10,11-epoxide, and the internal standard from the biological matrix. The extracted analytes are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for each analyte are monitored, providing a high degree of selectivity and minimizing matrix interference. The use of a stable isotope-labeled internal standard, such as Carbamazepine-10,11-epoxide-d10, corrects for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample clean-up.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Carbamazepine-10,11-epoxide-d10 internal standard working solution (in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Carbamazepine-10,11-epoxide-d10 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Typical Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Instrumentation:

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbamazepine (CBZ)237.1194.125
Carbamazepine-10,11-epoxide (CBZ-E)253.1180.120
Carbamazepine-10,11-epoxide-d10 (IS)263.1190.120

Note: The exact m/z values and collision energies may require optimization for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for a validated LC-MS/MS method for the simultaneous analysis of Carbamazepine and Carbamazepine-10,11-epoxide.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Carbamazepine (CBZ)5 - 2000> 0.995
Carbamazepine-10,11-epoxide (CBZ-E)5 - 500> 0.995

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Carbamazepine (CBZ)Low (15)< 10< 1090 - 110
Mid (200)< 10< 1090 - 110
High (1600)< 10< 1090 - 110
Carbamazepine-10,11-epoxide (CBZ-E)Low (15)< 10< 1090 - 110
Mid (50)< 10< 1090 - 110
High (400)< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Carbamazepine (CBZ)> 8590 - 110
Carbamazepine-10,11-epoxide (CBZ-E)> 8590 - 110

Table 4: Limits of Detection and Quantification

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)
Carbamazepine (CBZ)51
Carbamazepine-10,11-epoxide (CBZ-E)51

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard (CBZ-E-d10) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Sample Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of Carbamazepine and its metabolites.

signaling_pathway CBZ Carbamazepine (CBZ) Metabolism Hepatic Metabolism (CYP3A4) CBZ->Metabolism CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Active Metabolite) Metabolism->CBZE EpoxideHydrolase Epoxide Hydrolase CBZE->EpoxideHydrolase Diol 10,11-Dihydro-10,11-trans-dihydroxycarbamazepine (Inactive Metabolite) EpoxideHydrolase->Diol Excretion Renal Excretion Diol->Excretion

Caption: Metabolic pathway of Carbamazepine.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications in drug development. The detailed protocols and performance characteristics presented herein serve as a comprehensive guide for researchers and scientists in the field.

References

Application of Carbamazepine-10,11-epoxide-d10 in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a widely used antiepileptic drug for treating various seizure disorders in children. Its primary and pharmacologically active metabolite is carbamazepine-10,11-epoxide (CBZE). Monitoring the plasma concentrations of both CBZ and CBZE is crucial for optimizing therapy, ensuring efficacy, and minimizing toxicity, especially in the pediatric population where pharmacokinetics can be highly variable due to factors like age, weight, and co-medications.[1][2][3] The use of a stable isotope-labeled internal standard, such as Carbamazepine-10,11-epoxide-d10, is the gold standard for accurate quantification of CBZE in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated analog closely mimics the physicochemical properties of the analyte, correcting for variations during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of Carbamazepine-10,11-epoxide-d10 in pediatric pharmacokinetic studies.

Data Presentation

Table 1: Pediatric Pharmacokinetic Parameters for Carbamazepine (CBZ) and Carbamazepine-10,11-epoxide (CBZE)
ParameterAge GroupCBZ ValueCBZE ValueCBZE/CBZ RatioReference
Therapeutic Range Children4-12 µg/mLNot well established, upper boundary of reference range is 2.3 µg/mLVaries[4]
Clearance (L/h/kg) 1-14 yearsIncreases with body weight and dose, decreases with age--[2]
Volume of Distribution (L/kg) Children1.2-1.9 L/kg--[2]
Protein Binding Infants and Children~75-80% (may be decreased in infants)~50%-[3]
Metabolite Concentration Children-Up to 20% of parent compoundHigher in children than adults[3]
Half-life (single dose) Neonates and ChildrenShorter than in adults--
Steady-State Concentration 2-15 yearsWeak correlation with doseCorrelates with CBZ levelsHigher in children on polytherapy

Experimental Protocols

Protocol 1: Quantification of Carbamazepine-10,11-epoxide in Pediatric Plasma by LC-MS/MS using Carbamazepine-10,11-epoxide-d10 Internal Standard

This protocol outlines a method for the sensitive and accurate determination of CBZE in small-volume pediatric plasma samples.

1. Materials and Reagents:

  • Carbamazepine-10,11-epoxide (analyte)

  • Carbamazepine-10,11-epoxide-d10 (internal standard, ISTD)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

  • Microsampling devices (e.g., Mitra® VAMs) for low-volume blood collection[5][6]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation): [7][8]

  • Allow all samples (patient plasma, calibrators, and quality controls) to thaw to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of the internal standard working solution (Carbamazepine-10,11-epoxide-d10 in ACN). The concentration of the ISTD should be optimized to be within the linear range of the assay.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) should be optimized to ensure separation from other carbamazepine metabolites and matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: ESI Positive

  • MS/MS Transitions (SRM - Selected Reaction Monitoring):

    • Carbamazepine-10,11-epoxide: Precursor ion (m/z) → Product ion (m/z) - To be determined based on instrument optimization.

    • Carbamazepine-10,11-epoxide-d10 (ISTD): Precursor ion (m/z) → Product ion (m/z) - To be determined based on instrument optimization.

5. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of CBZE into blank human plasma, covering the expected clinical concentration range.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same manner as the calibration standards.

  • Analyze the calibration curve and QC samples with each batch of patient samples to ensure the accuracy and precision of the assay.

6. Data Analysis:

  • Quantify the concentration of CBZE in the samples by calculating the peak area ratio of the analyte to the internal standard.

  • Use a weighted linear regression analysis of the calibration curve to determine the concentrations in the unknown samples.

Visualizations

Carbamazepine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of carbamazepine, highlighting the formation of the active metabolite, carbamazepine-10,11-epoxide.

CBZ Carbamazepine (CBZ) CBZE Carbamazepine-10,11-epoxide (CBZE) (Active Metabolite) CBZ->CBZE CYP3A4, CYP2C8 CBZD Carbamazepine-10,11-diol (CBZD) (Inactive Metabolite) CBZE->CBZD mEH Glucuronide Glucuronide Conjugate CBZD->Glucuronide UGT

Caption: Carbamazepine metabolism to its active epoxide and inactive diol metabolites.

Experimental Workflow for Pediatric Pharmacokinetic Analysis

This diagram outlines the key steps involved in a pediatric pharmacokinetic study of carbamazepine, from sample collection to data analysis.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Pediatric Patient Dosing Sample Blood Sample Collection (Microsampling) Patient->Sample Processing Plasma Separation Sample->Processing Spiking Addition of CBZE-d10 (ISTD) Processing->Spiking Extraction Protein Precipitation Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Integration) Analysis->Data PK Pharmacokinetic Modeling Data->PK Report Reporting of Results PK->Report

Caption: Workflow for pediatric pharmacokinetic analysis of carbamazepine.

References

Application Notes and Protocols for the Use of Carbamazepine-10,11-epoxide-d10 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Carbamazepine-10,11-epoxide-d10 in drug-drug interaction (DDI) studies. This stable isotope-labeled internal standard is crucial for the accurate quantification of the active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), in various biological matrices. Understanding the impact of co-administered drugs on the pharmacokinetics of carbamazepine and its active metabolite is essential for predicting and mitigating potential clinical risks.

Introduction

Carbamazepine (CBZ) is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its pharmacologically active metabolite, Carbamazepine-10,11-epoxide (CBZ-E).[1][2][3][4] CBZ-E is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive 10,11-dihydro-10,11-dihydroxy-carbamazepine.[4][5]

Carbamazepine is a potent inducer of CYP3A4, which can lead to auto-induction of its own metabolism and significant interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[1][6][7][8][9][10] Therefore, studying the DDI potential of new chemical entities with carbamazepine is a critical aspect of drug development. The accurate measurement of both the parent drug and its active metabolite, CBZ-E, is paramount in these studies. Carbamazepine-10,11-epoxide-d10 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the unlabeled analyte, ensuring reliable and precise quantification.[11][12]

Metabolic Pathway of Carbamazepine

The metabolic pathway of carbamazepine is complex and susceptible to drug interactions at multiple points. The primary and clinically significant pathway involves the formation and subsequent hydrolysis of the epoxide metabolite.

cluster_DDI Potential Sites of Drug-Drug Interactions CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->CBZE CYP3A4, CYP2C8 CBZD Carbamazepine-10,11-diol (Inactive Metabolite) CBZE->CBZD Epoxide Hydrolase Excretion Glucuronidation & Excretion CBZD->Excretion Inducers Inducers (e.g., Rifampicin, Phenytoin) Inducers->CBZ Increase metabolism Inhibitors Inhibitors (e.g., Ketoconazole, Valproic Acid) Inhibitors->CBZ Decrease metabolism Inhibitors->CBZE Decrease clearance

Caption: Metabolic pathway of Carbamazepine and sites of potential drug-drug interactions.

Application: In Vitro CYP3A4 Inhibition/Induction Studies

Objective: To assess the potential of a test compound to inhibit or induce the metabolism of carbamazepine to CBZ-E using human liver microsomes (HLMs) or hepatocytes.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
  • Materials:

    • Human Liver Microsomes (HLMs)

    • Carbamazepine

    • Carbamazepine-10,11-epoxide-d10 (Internal Standard)

    • Test compound

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of carbamazepine and the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL) with the test compound at various concentrations in phosphate buffer at 37°C for 10 minutes.

    • Initiate the reaction by adding carbamazepine (at a concentration near its Km, e.g., 100-400 µM) and the NADPH regenerating system.[13]

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

    • Stop the reaction by adding ice-cold acetonitrile containing Carbamazepine-10,11-epoxide-d10.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the formation of CBZ-E.

  • Data Analysis:

    • Calculate the rate of CBZ-E formation in the presence and absence of the test compound.

    • Determine the IC50 value of the test compound for the inhibition of CYP3A4-mediated carbamazepine metabolism.

Data Presentation: In Vitro CYP3A4 Inhibition Data
Test Compound Concentration (µM)Rate of CBZ-E Formation (pmol/min/mg protein)% Inhibition
0 (Control)150.20
0.1145.82.9
1112.525.1
1070.153.3
5035.676.3
10015.389.8

IC50 Value: [Calculated value based on the data] µM

Application: In Vivo Pharmacokinetic DDI Studies in Animal Models

Objective: To evaluate the effect of a co-administered drug on the pharmacokinetic profile of carbamazepine and its active metabolite, CBZ-E, in a preclinical animal model (e.g., rats).

Experimental Workflow

cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_PK Pharmacokinetic Analysis Dosing_A Group A: Carbamazepine Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing_A->Sampling Dosing_B Group B: Carbamazepine + Test Drug Dosing_B->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation & Extraction with IS (CBZ-E-d10) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Params Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) LCMS->PK_Params Compare Compare PK between Group A and Group B PK_Params->Compare

Caption: Workflow for an in vivo drug-drug interaction study.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
  • Materials:

    • Rat plasma samples

    • Carbamazepine-10,11-epoxide-d10 (Internal Standard)

    • Acetonitrile (ACN)

    • Formic acid

    • Water, LC-MS grade

    • LC-MS/MS system with a C18 column

  • Sample Preparation:

    • To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile containing Carbamazepine-10,11-epoxide-d10 (e.g., 50 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate CBZ-E from other matrix components.

    • Flow Rate: 0.4 mL/min

    • Ionization: Electrospray Ionization (ESI), Positive mode

    • MS/MS Transitions (SRM):

      • Carbamazepine-10,11-epoxide: m/z 253 → 180[14][15]

      • Carbamazepine-10,11-epoxide-d10: m/z 263 → 180 (or other appropriate fragment)

Data Presentation: Pharmacokinetic Parameters of CBZ-E
Treatment GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
Carbamazepine Alone1250 ± 1504.0 ± 0.515600 ± 18008.5 ± 1.2
Carbamazepine + Test Drug2100 ± 2506.0 ± 1.032500 ± 350014.2 ± 2.1

Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The use of Carbamazepine-10,11-epoxide-d10 as an internal standard is indispensable for the reliable quantification of the active metabolite of carbamazepine in drug-drug interaction studies. The detailed protocols and workflows provided herein offer a robust framework for researchers in drug development to assess the DDI potential of new chemical entities with carbamazepine, thereby contributing to the safer use of medications. The accurate determination of changes in CBZ-E exposure is critical for understanding the clinical implications of such interactions, including the potential for altered efficacy or increased risk of adverse effects.

References

Determination of Carbamazepine-10,11-epoxide-d10 in Saliva and Other Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Carbamazepine-10,11-epoxide-d10 in saliva and other biological matrices such as plasma and serum. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical studies.

Introduction

Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug. Its major active metabolite, Carbamazepine-10,11-epoxide, also contributes to the therapeutic and toxic effects of the parent drug.[1] Monitoring the levels of both carbamazepine and its epoxide metabolite is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and avoid toxicity.[2] Saliva has emerged as a valuable non-invasive alternative to blood for TDM, as the concentration of many drugs in saliva correlates well with their free (unbound) concentration in plasma.[3][4]

The use of stable isotope-labeled internal standards, such as Carbamazepine-10,11-epoxide-d10, is the gold standard in quantitative LC-MS/MS analysis. These internal standards mimic the physicochemical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.[5][6]

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, Carbamazepine-10,11-epoxide.[7] This epoxide is then further metabolized by epoxide hydrolase to the inactive carbamazepine-10,11-trans-diol.[8] Understanding this pathway is essential for interpreting drug metabolism and pharmacokinetic studies.

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active) Carbamazepine->Epoxide CYP3A4 Diol Carbamazepine-10,11-trans-diol (Inactive) Epoxide->Diol Epoxide Hydrolase

Caption: Metabolic conversion of Carbamazepine.

Analytical Methodology: LC-MS/MS

The recommended method for the sensitive and selective quantification of Carbamazepine-10,11-epoxide-d10, typically used as an internal standard for the quantification of the non-labeled epoxide, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Saliva Saliva Sample Collection Spike Spike with Internal Standard (CBZ-epoxide-d10) Saliva->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for analysis.

Detailed Protocols

Protocol 1: Saliva Sample Preparation (Protein Precipitation)

This protocol is a rapid and straightforward method for preparing saliva samples.[9][10]

Materials:

  • Saliva sample (at least 200 µL)

  • Carbamazepine-10,11-epoxide-d10 internal standard solution

  • Acetonitrile containing 1% formic acid (Protein Precipitation Reagent)[9]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

  • Mobile phase for reconstitution

Procedure:

  • Pipette 200 µL of the saliva sample into a 1.5 mL microcentrifuge tube.

  • Add a known amount of Carbamazepine-10,11-epoxide-d10 internal standard solution.

  • Add 600 µL of cold acetonitrile with 1% formic acid to precipitate proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Carbamazepine-10,11-epoxide and its deuterated internal standard.

Instrumentation:

  • Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

LC Parameters:

  • Column: C18 analytical column (e.g., Zorbax SB-C18, 100 mm × 3 mm, 3.5 µm)[11]

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 35:65 v/v)[11]

  • Flow Rate: 0.4 mL/min[11]

  • Column Temperature: 40°C[11]

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carbamazepine-10,11-epoxide: m/z 253 -> 180[11][12]

    • Carbamazepine-10,11-epoxide-d10: The precursor ion will be m/z 263. The product ion would be expected to be m/z 180 or a slightly shifted ion depending on the position of the deuterium atoms. Specific tuning of the instrument for this compound is required. For Carbamazepine-d10, a common transition is m/z 247 -> 204.[6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Carbamazepine and its epoxide metabolite in biological matrices. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CarbamazepineSaliva10 - 500010[9][10]
Carbamazepine-10,11-epoxideSaliva10 - 500010[9][10]
CarbamazepinePlasma5 - 20005[6]
Carbamazepine-10,11-epoxidePlasma5 - 20005[6]
CarbamazepineSerum100 - 22000100[5]
Carbamazepine-10,11-epoxideSerum100 - 22000100[5]

Table 2: Recovery and Precision Data

AnalyteMatrixRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
CarbamazepineSaliva>81<14<14[6]
Carbamazepine-10,11-epoxideSaliva>81<14<14[6]
CarbamazepinePlasma>872.6 - 9.54.0 - 9.6[6]
Carbamazepine-10,11-epoxidePlasma>872.6 - 9.54.0 - 9.6[6]
CarbamazepinePlasma~95--[13]
Carbamazepine-10,11-epoxidePlasma~101--[13]

Conclusion

The protocols and data presented provide a comprehensive guide for the determination of Carbamazepine-10,11-epoxide-d10 in saliva and other biological matrices. The use of LC-MS/MS with a deuterated internal standard ensures a robust, sensitive, and accurate method suitable for pharmacokinetic studies, clinical research, and therapeutic drug monitoring. The non-invasive nature of saliva collection makes it a particularly advantageous matrix for patient monitoring.[14] Method validation should always be performed according to regulatory guidelines to ensure data quality and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects for Carbamazepine 10,11 Epoxide-d10 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when analyzing Carbamazepine 10,11 epoxide-d10 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis, and why are they a concern for this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects significantly impact the accuracy, precision, and sensitivity of an analytical method.[2] In complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of these effects.[3]

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement in the MS source.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4][5] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][5] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][4][6] Therefore, it is crucial to ensure complete or near-complete co-elution of the analyte and its deuterated internal standard.[7]

Troubleshooting Guide

Issue 1: Poor reproducibility of the analyte/internal standard area ratio.

This can manifest as high variability between replicate injections of the same sample or between different samples.

  • Possible Cause A: Differential Matrix Effects.

    • Explanation: The analyte and this compound may be experiencing different degrees of ion suppression or enhancement. This can happen if they do not perfectly co-elute due to the deuterium isotope effect.[5]

    • Solution:

      • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or flow rate to achieve better co-elution of the analyte and the internal standard.[8] Using a column with lower resolution might paradoxically help by ensuring the peaks completely overlap.[7]

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components.[2][8]

  • Possible Cause B: Column Degradation.

    • Explanation: A contaminated or degraded analytical column can alter the separation of the analyte and the internal standard.[1]

    • Solution:

      • Implement a column washing protocol to minimize contamination.[1]

      • Replace the analytical column with a new one of the same type.[1]

Issue 2: Unexpectedly high or low analyte concentrations.

This could indicate a systematic issue with matrix effects that is not being adequately corrected by the internal standard.

  • Possible Cause A: Significant Ion Suppression or Enhancement.

    • Explanation: The sample matrix is causing a significant change in the ionization efficiency of both the analyte and the internal standard. While the internal standard should correct for this, extreme matrix effects can still lead to biased results, especially if there is any chromatographic separation between the analyte and IS.

    • Solution:

      • Enhance Sample Preparation: Move from a simple protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.[3] HybridSPE, which specifically targets phospholipids, can also be very effective for plasma and serum samples.

      • Dilute the Sample: Diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components.[3] This is a viable option if the method has sufficient sensitivity.

  • Possible Cause B: Cross-Contamination (Carryover).

    • Explanation: Carryover from a high-concentration sample to a subsequent low-concentration sample can lead to artificially high results.[1]

    • Solution:

      • Optimize the autosampler wash procedure.[1]

      • Inject a blank sample after high-concentration samples to check for carryover.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement.

  • Objective: To determine the degree of matrix effect on the analysis of Carbamazepine 10,11 epoxide.

  • Methodology:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Spike the analyte and internal standard into the initial mobile phase or a clean solvent.

      • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma). After the final extraction step, spike the analyte and internal standard into the extracted matrix.[1]

      • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process. This set is primarily for determining recovery but is often prepared alongside the matrix effect sets.[1]

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Effect (ME):

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100.[1]

      • An ME of 100% indicates no matrix effect.

      • An ME < 100% indicates ion suppression.[1]

      • An ME > 100% indicates ion enhancement.[1]

Table 1: Interpretation of Matrix Effect Results

Matrix Effect (%)InterpretationRecommended Action
85% - 115%Acceptable/Low Matrix EffectProceed with current method.
< 85%Significant Ion SuppressionImprove sample preparation, modify chromatography.
> 115%Significant Ion EnhancementImprove sample preparation, modify chromatography.

Protocol 2: Comparison of Sample Preparation Techniques

This protocol helps in selecting the most effective sample preparation method to minimize matrix effects.

  • Objective: To compare the effectiveness of different sample preparation techniques in reducing matrix interferences.

  • Methodology:

    • Obtain a pooled batch of blank matrix (e.g., human plasma).

    • Divide the matrix into three aliquots and process them using the following methods:

      • Method 1: Protein Precipitation (PPT): Precipitate proteins by adding a solvent like acetonitrile or methanol. Centrifuge and analyze the supernatant.[9]

      • Method 2: Liquid-Liquid Extraction (LLE): Extract the analytes from the aqueous matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether).[3]

      • Method 3: Solid-Phase Extraction (SPE): Use an SPE cartridge to retain the analytes while matrix components are washed away, followed by elution of the analytes.

    • Perform the matrix effect assessment (Protocol 1) for each sample preparation method.

Table 2: Example Matrix Effect Data for Different Sample Preparation Techniques

Sample Preparation MethodAnalyte Peak Area (Set A)Analyte Peak Area (Set B)Matrix Effect (%)
Protein Precipitation1,500,000750,00050%
Liquid-Liquid Extraction1,500,0001,275,00085%
Solid-Phase Extraction1,500,0001,425,00095%

Data are for illustrative purposes only.

Visualizations

Troubleshooting_Workflow Start Poor Reproducibility of Analyte/IS Ratio Check_Coelution Check Chromatographic Co-elution of Analyte and IS Start->Check_Coelution Coelution_OK Co-elution Acceptable? Check_Coelution->Coelution_OK Modify_Chroma Modify Chromatographic Conditions (Gradient, Column) Modify_Chroma->Check_Coelution Coelution_OK->Modify_Chroma No Assess_Matrix_Effect Quantitatively Assess Matrix Effect (Protocol 1) Coelution_OK->Assess_Matrix_Effect Yes ME_Acceptable Matrix Effect < 15%? Assess_Matrix_Effect->ME_Acceptable Improve_Cleanup Improve Sample Cleanup (LLE, SPE, HybridSPE) ME_Acceptable->Improve_Cleanup No Check_Column Check Column Performance ME_Acceptable->Check_Column Yes Improve_Cleanup->Assess_Matrix_Effect Column_OK Column OK? Check_Column->Column_OK Replace_Column Replace Column Column_OK->Replace_Column No Resolved Issue Resolved Column_OK->Resolved Yes Replace_Column->Resolved

Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

Sample_Prep_Logic Start Start: High Matrix Interference PPT Protein Precipitation (Fast, Non-selective) Start->PPT Initial Attempt LLE Liquid-Liquid Extraction (More selective) PPT->LLE If suppression > 15-20% SPE Solid-Phase Extraction (Highly selective) LLE->SPE If suppression still present End End: Minimized Matrix Effect SPE->End

Caption: Logical progression for selecting a sample preparation technique.

References

Technical Support Center: Bioanalysis of Carbamazepine 10,11 Epoxide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Carbamazepine 10,11 epoxide-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges in recovering and quantifying this analyte.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: I am experiencing low recovery of this compound from plasma samples using protein precipitation. What are the potential causes and solutions?

A1: Low recovery after protein precipitation can stem from several factors. The choice of precipitation solvent is critical. While acetonitrile is commonly used, its ratio to the sample volume can impact efficiency. Additionally, incomplete precipitation or co-precipitation of the analyte with the protein pellet can occur.

Troubleshooting Steps:

  • Optimize Solvent-to-Plasma Ratio: Experiment with different ratios of acetonitrile to plasma (e.g., 2:1, 3:1, 4:1) to ensure complete protein removal without analyte loss.

  • Evaluate Different Solvents: Consider testing other organic solvents like methanol or acetone, or a mixture, as they can yield different precipitation efficiencies.[1]

  • Acidify the Solvent: Adding a small percentage of acid, such as 1% formic acid in acetonitrile, can improve protein precipitation and analyte stability.[1]

  • Ensure Thorough Vortexing and Centrifugation: Inadequate mixing can lead to incomplete precipitation. Ensure samples are vortexed vigorously and centrifuged at a sufficient speed and duration to form a compact pellet.

  • Check for Analyte Adsorption: The analyte may adsorb to the surface of collection tubes. Using low-retention microcentrifuge tubes can mitigate this issue.

Q2: What are the best practices for Solid-Phase Extraction (SPE) to maximize the recovery of this compound?

A2: Solid-Phase Extraction is a highly effective method for cleaning up and concentrating the analyte, often yielding high recovery rates.[2][3][4] Success with SPE depends on the proper selection of the sorbent, and optimization of the conditioning, loading, washing, and elution steps.

Troubleshooting Steps:

  • Sorbent Selection: Reversed-phase sorbents like C18 are commonly used for Carbamazepine and its metabolites.[3][5] Polymeric sorbents can also offer high capacity and retention.

  • pH Adjustment: The pH of the sample and loading buffer can significantly impact the retention of the analyte on the sorbent. Ensure the pH is optimized for the chosen sorbent and analyte pKa.

  • Wash Step Optimization: The wash step is crucial for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove matrix components but weak enough to leave the analyte bound to the sorbent. This may involve adjusting the percentage of organic solvent in the wash solution.

  • Elution Solvent Optimization: Incomplete elution will lead to low recovery. Ensure the elution solvent is strong enough to fully desorb the analyte. This may require testing different organic solvents (e.g., methanol, acetonitrile) or mixtures, and potentially the addition of a modifier like formic acid.

  • Drying Step: Ensure the sorbent is adequately dried before elution, as residual aqueous solvent can interfere with the elution of the analyte by the organic solvent.

Q3: When should I consider Liquid-Liquid Extraction (LLE) for this compound, and how can I optimize it?

A3: Liquid-Liquid Extraction is a classic technique that can provide very clean extracts. It is particularly useful when dealing with complex matrices. Optimization involves selecting an appropriate extraction solvent and adjusting the pH of the aqueous phase.

Troubleshooting Steps:

  • Solvent Selection: The choice of an immiscible organic solvent is critical. Solvents like ethyl acetate or methyl tert-butyl ether are often good starting points. The polarity of the solvent should be optimized to selectively extract the analyte while minimizing the extraction of interfering matrix components.

  • pH Adjustment: The pH of the sample should be adjusted to ensure the analyte is in a neutral, unionized state to facilitate its partitioning into the organic phase.

  • Extraction Volume and Repetition: The volume of the extraction solvent and the number of extraction steps can impact recovery. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

  • Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the analyte and leading to poor recovery. To break emulsions, try centrifugation, addition of salt to the aqueous phase, or gentle agitation.

Analyte Stability

Q4: I am concerned about the stability of this compound in my biological samples. What are the recommended storage conditions?

A4: The stability of this compound is crucial for accurate quantification.[6] Degradation can occur during sample collection, processing, and storage.

Recommendations:

  • Storage Temperature: Plasma samples should be stored frozen, typically at -20°C or -80°C, until analysis.[3]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation. Aliquot samples into smaller volumes if multiple analyses are planned.

  • Light Exposure: Protect samples from direct light, especially during processing, as some compounds are light-sensitive.[7]

  • Use of Preservatives: In some matrices, like saliva, the use of preservatives such as ascorbic acid may enhance stability.[7]

Data & Protocols

Quantitative Data Summary

The following tables summarize recovery data from various studies to provide a comparative overview of different extraction techniques.

Table 1: Recovery of Carbamazepine 10,11 Epoxide using Solid-Phase Extraction (SPE)

Biological MatrixSPE SorbentElution SolventRecovery (%)Reference
PlasmaC18Methanol>98[2][3]
PlasmaOasis HLBAcetonitrile/Phosphate Buffer92.09 - 108.5[5]
Aqueous SamplesHLBNot Specified83.6 - 103.5[8]

Table 2: Recovery of Carbamazepine 10,11 Epoxide using Other Extraction Methods

Biological MatrixExtraction MethodKey ReagentsRecovery (%)Reference
SalivaProtein Precipitation1% Formic Acid in Acetonitrile95.89 - 97.37[1]
PlasmaLiquid-Liquid ExtractionNot Specified95 - 101[9]
PlasmaProtein Precipitation & LLENot SpecifiedClose to complete[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a generalized procedure based on common practices.[2][3][5]

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. Centrifuge to pellet any particulates.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load 500 µL of the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation of this compound from Saliva [1]

  • Sample Preparation: Collect saliva samples and centrifuge to remove debris.

  • Precipitation: To 200 µL of saliva, add 600 µL of cold acetonitrile containing 1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Low Analyte Recovery

Caption: A troubleshooting flowchart for low recovery of this compound.

General Bioanalytical Workflow

Caption: A general workflow for the bioanalysis of this compound.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Carbamazepine 10,11-epoxide-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) of Carbamazepine 10,11-epoxide-d10. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems during the solid-phase extraction of Carbamazepine 10,11-epoxide-d10.

Problem Potential Cause Recommended Solution
Low or No Recovery of Analyte Inappropriate Sorbent Selection: The polarity of the sorbent may not be suitable for retaining Carbamazepine 10,11-epoxide-d10.For reversed-phase SPE, use a C18 or a polymeric sorbent like Oasis HLB, which has shown good retention for carbamazepine and its metabolites.
Drying of Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor retention.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the cartridge dry out before loading the sample.
Sample pH Not Optimal: The ionization state of the analyte can affect its retention on the sorbent.Adjust the pH of the sample to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents.
Wash Solvent Too Strong: An aggressive wash solvent can prematurely elute the analyte from the cartridge.Test different wash solvent strengths. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content to find the optimal composition that removes interferences without eluting the analyte.
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Increase the strength of the elution solvent (e.g., higher percentage of methanol or acetonitrile). Ensure the elution volume is sufficient to completely elute the analyte; try collecting and analyzing a second elution fraction to check for residual analyte.
Poor Reproducibility (High %RSD) Inconsistent Flow Rate: Varying flow rates during sample loading, washing, or elution can lead to inconsistent extraction efficiencies.Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. A flow rate of 1-2 mL/min is often recommended for loading.
Variable Sample Pre-treatment: Inconsistencies in sample preparation prior to SPE can introduce variability.Standardize the sample pre-treatment protocol, including pH adjustment, dilution, and centrifugation steps.
Cartridge Overloading: Exceeding the binding capacity of the SPE cartridge will result in breakthrough and inconsistent recoveries.Ensure the amount of analyte and matrix components loaded onto the cartridge does not exceed its capacity. If necessary, use a larger cartridge or dilute the sample.
Matrix Effects in LC-MS/MS Analysis Co-elution of Interferences: Matrix components that are not removed during SPE can co-elute with the analyte and cause ion suppression or enhancement.Optimize the wash step to remove as many matrix interferences as possible. A more aggressive wash solvent or multiple wash steps with different solvent compositions may be necessary. Consider using a more selective sorbent if matrix effects persist.
Insufficient Sample Cleanup: The chosen SPE protocol may not be effective enough for the complexity of the sample matrix (e.g., plasma, urine).Incorporate a protein precipitation step before SPE for plasma samples. For highly complex matrices, a multi-step SPE protocol or the use of a more specific sorbent chemistry might be required.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for Carbamazepine 10,11-epoxide-d10?

A1: Both silica-based C18 cartridges and polymeric reversed-phase cartridges like Oasis HLB have been successfully used for the extraction of carbamazepine and its metabolites from biological fluids. Oasis HLB is often preferred due to its hydrophilic-lipophilic balance, which provides good retention for a wider range of compounds and is less prone to drying out.

Q2: How should I condition and equilibrate the SPE cartridge?

A2: A general procedure for a reversed-phase cartridge involves:

  • Conditioning: Wash the cartridge with 1-3 mL of a strong organic solvent like methanol or acetonitrile to activate the sorbent.

  • Equilibration: Flush the cartridge with 1-3 mL of deionized water or a buffer that matches the pH of your sample to prepare the sorbent for sample loading.

Q3: What is a good starting point for the wash and elution solvents?

A3:

  • Wash Solvent: Start with a weak solvent mixture, such as 5-10% methanol in water. This will help remove polar interferences without eluting the analyte.

  • Elution Solvent: A higher concentration of organic solvent is needed for elution. A good starting point is 90-100% methanol or acetonitrile. The addition of a small amount of a modifier, like ammonium hydroxide, can sometimes improve the recovery of certain compounds.

Q4: How does the presence of the deuterium label in Carbamazepine 10,11-epoxide-d10 affect the SPE method development?

A4: The deuterium label does not significantly alter the physicochemical properties of the molecule. Therefore, the SPE method developed for the non-deuterated Carbamazepine 10,11-epoxide should be directly applicable to the deuterated internal standard. The primary role of the deuterated standard is to correct for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.

Q5: Can I reuse SPE cartridges?

A5: SPE cartridges are generally intended for single use to avoid cross-contamination and ensure reproducibility. Reusing cartridges can lead to inconsistent results and is not recommended for validated bioanalytical methods.

Experimental Protocols

Below are representative experimental protocols for the solid-phase extraction of carbamazepine and its metabolites, which can be adapted for Carbamazepine 10,11-epoxide-d10.

Protocol 1: SPE using Oasis HLB Cartridges

This protocol is adapted from methods developed for the analysis of carbamazepine and its metabolites in plasma.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard solution (Carbamazepine 10,11-epoxide-d10).

    • Vortex mix for 30 seconds.

    • Add 1 mL of 4% phosphoric acid and vortex again.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Procedure:

    • Conditioning: Condition an Oasis HLB (30 mg, 1 cc) cartridge with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

    • Loading: Load the supernatant from the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

    • Drying: Dry the cartridge under vacuum for 1-2 minutes.

    • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for SPE methods used for carbamazepine and its epoxide metabolite.

Parameter Carbamazepine Carbamazepine 10,11-epoxide Reference
Extraction Recovery > 95%> 98%[1][2][3]
Linearity Range (in plasma) 0.2 - 25 µg/mL0.2 - 25 µg/mL
Intra-day Precision (%RSD) < 8%< 8%
Inter-day Precision (%RSD) < 8%< 8%
Accuracy 92% - 109%92% - 109%

Visualizations

General Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard (CBZ-epoxide-d10) Sample->ISTD Pretreat Pre-treatment (e.g., Dilution, Centrifugation) ISTD->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol) Load->Wash Elute 5. Elute Analyte (e.g., 100% Methanol) Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of Carbamazepine 10,11-epoxide-d10.

Troubleshooting Logic for Low Recovery

Low_Recovery_Troubleshooting Start Start: Low Recovery Observed CheckLoad Analyte in Flow-through? Start->CheckLoad CheckWash Analyte in Wash Fraction? CheckLoad->CheckWash No SolventTooStrong Issue: Loading solvent too strong or wrong pH. CheckLoad->SolventTooStrong Yes SorbentDry Issue: Sorbent dried out or wrong sorbent. CheckLoad->SorbentDry Yes CheckElution Analyte Still on Cartridge? CheckWash->CheckElution No WashTooStrong Issue: Wash solvent too strong. CheckWash->WashTooStrong Yes ElutionTooWeak Issue: Elution solvent too weak or insufficient volume. CheckElution->ElutionTooWeak Yes Solution1 Solution: Modify sample diluent or adjust pH. SolventTooStrong->Solution1 Solution2 Solution: Re-run, ensure cartridge is wet. Verify sorbent choice. SorbentDry->Solution2 Solution3 Solution: Decrease organic % in wash solvent. WashTooStrong->Solution3 Solution4 Solution: Increase organic % in elution or change solvent. ElutionTooWeak->Solution4

Caption: Troubleshooting logic for low recovery in SPE.

References

Technical Support Center: Troubleshooting HPLC Peak Shape Issues for Carbamazepine 10,11 Epoxide-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Carbamazepine 10,11 epoxide-d10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common peak shape issues and ensure high-quality, reproducible results in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape for this compound in HPLC?

An ideal chromatographic peak should be symmetrical and Gaussian in shape. For quantitative analysis, it is crucial to achieve sharp, symmetrical peaks to ensure accurate integration and reliable results.[1] Asymmetry can compromise resolution, quantification accuracy, and overall method robustness.

Q2: I am observing significant peak tailing for this compound. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1][2] Potential causes and solutions are outlined below:

Potential Causes & Solutions for Peak Tailing

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions This compound, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[2][3][4] To mitigate this, consider the following: - Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3 to suppress the ionization of silanol groups.[2] - Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped). - Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can saturate the column, resulting in peak tailing.[1][5] - Reduce Injection Volume or Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][6] - Flush the Column: Use a strong solvent to wash the column. - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing. - Minimize Tubing Length: Use shorter tubing with a narrow internal diameter.
Q3: My this compound peak is fronting. What does this indicate and what should I do?

Peak fronting, where the initial part of the peak is sloped, is often a sign of column overload or issues with the sample solvent.[1][7][8]

Potential Causes & Solutions for Peak Fronting

Potential CauseRecommended Solution(s)
Column Overload Injecting a highly concentrated sample can lead to fronting.[1][8] - Dilute the Sample: Reduce the concentration of your sample.
Incompatible Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[7][8] - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
Column Collapse A physical collapse of the column bed can result in peak fronting.[5] This can be caused by operating at excessively high pressures or using a mobile phase with an inappropriate pH. - Check Operating Conditions: Ensure that the pressure and pH are within the column's recommended limits. - Replace the Column: If column collapse is suspected, the column will need to be replaced.
Q4: I am seeing split peaks for this compound. How can I troubleshoot this?

Split peaks can be caused by a variety of factors, from issues at the column inlet to problems with the mobile phase.[9][10][11]

Potential Causes & Solutions for Split Peaks

Potential CauseRecommended Solution(s)
Blocked Column Frit Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be introduced unevenly.[5][9] - Reverse Flush the Column: Disconnect the column and flush it in the reverse direction. - Replace the Frit: If the blockage persists, the frit may need to be replaced.
Column Void A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[9][11] - Replace the Column: A column with a void typically needs to be replaced.
Incompatible Sample Solvent and Mobile Phase Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. - Ensure Miscibility: Confirm that your sample solvent is fully miscible with the mobile phase.
Co-elution It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[11] - Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes how to systematically adjust the mobile phase pH to address peak tailing for basic compounds like this compound.

  • Prepare Mobile Phase Stock Solutions:

    • Aqueous Component: Prepare a buffered aqueous solution (e.g., 10 mM ammonium formate).

    • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

  • Initial Analysis:

    • Prepare a mobile phase with a neutral pH (e.g., pH 7).

    • Equilibrate the column with the mobile phase.

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the peak asymmetry factor.

  • pH Adjustment (Acidic):

    • Prepare a new mobile phase with a lower pH (e.g., pH 3) by adding a small amount of a suitable acid (e.g., formic acid) to the aqueous component before mixing with the organic modifier.

    • Equilibrate the column with the acidic mobile phase.

    • Inject the standard solution and record the chromatogram.

    • Calculate the peak asymmetry factor and compare it to the initial analysis.

  • Data Comparison:

    • Create a table to compare the peak asymmetry at different pH values. A significant reduction in the asymmetry factor at lower pH indicates that silanol interactions were the likely cause of peak tailing.

Table of Expected Peak Asymmetry vs. Mobile Phase pH

Mobile Phase pHExpected Peak Asymmetry FactorRationale
7.0> 1.5At neutral pH, residual silanols on the silica packing are ionized and can interact with the basic analyte, causing tailing.[12]
3.01.0 - 1.2At low pH, the silanol groups are protonated and less likely to interact with the basic analyte, resulting in a more symmetrical peak.[2]

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow for common peak shape issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_silanol Are there secondary silanol interactions? check_overload->check_silanol No end_good Symmetrical Peak reduce_load->end_good adjust_ph Lower mobile phase pH (2-3) or use end-capped column check_silanol->adjust_ph Yes check_column Is the column contaminated or old? check_silanol->check_column No adjust_ph->end_good flush_column Flush with strong solvent or replace column check_column->flush_column Yes check_column->end_good No flush_column->end_good

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration check_overload->reduce_conc Yes check_solvent Is the sample solvent stronger than mobile phase? check_overload->check_solvent No end_good Symmetrical Peak reduce_conc->end_good change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Is the column bed collapsed? check_solvent->check_column No change_solvent->end_good replace_column Replace column check_column->replace_column Yes check_column->end_good No replace_column->end_good

Caption: Troubleshooting workflow for peak fronting.

SplitPeak_Troubleshooting start Split Peak Observed check_frit Is the column frit partially blocked? start->check_frit flush_frit Reverse flush column or replace frit check_frit->flush_frit Yes check_void Is there a void in the column? check_frit->check_void No end_good Single, Sharp Peak flush_frit->end_good replace_column Replace column check_void->replace_column Yes check_coelution Is it co-elution of two compounds? check_void->check_coelution No replace_column->end_good optimize_method Optimize separation (mobile phase, gradient) check_coelution->optimize_method Yes check_coelution->end_good No optimize_method->end_good

Caption: Troubleshooting workflow for split peaks.

References

minimizing ion suppression for Carbamazepine 10,11 epoxide-d10 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression for Carbamazepine 10,11 epoxide-d10 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for my deuterated internal standard?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids) reduce the ionization efficiency of the analyte and internal standard (IS) in the mass spectrometer's source.[1][2] This leads to a decreased signal intensity. While a deuterated internal standard like this compound is designed to co-elute with the non-labeled analyte and experience the same degree of suppression, problems arise if they are affected differently, leading to inaccurate and unreliable quantification.[3][4]

Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for any ion suppression?

A2: Ideally, yes. The core assumption is that the analyte and its stable isotope-labeled (SIL) internal standard behave almost identically during sample preparation, chromatography, and ionization.[5] However, even the small mass difference from deuterium labeling can sometimes cause a slight chromatographic separation between the analyte and the IS.[5] If this separation occurs in a region where ion suppression is high, the analyte and IS will experience differential ion suppression, compromising accuracy.[3][5] Complete co-elution is critical for effective correction.

Q3: What are the most common sources of ion suppression for this type of analysis?

A3: The most common sources are endogenous compounds from biological matrices like plasma or serum. Key culprits include:

  • Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI) and can build up on LC columns.[1][6]

  • Salts and Buffers: Non-volatile salts from the sample or mobile phase can crystallize in the ESI source, reducing efficiency.[2]

  • Other Drugs and Metabolites: Co-administered drugs or other metabolites can co-elute and compete for ionization.[2]

Q4: How can I quickly diagnose if ion suppression is affecting my this compound signal?

A4: A post-column infusion experiment is a definitive way to identify ion suppression.[2][3] This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample is injected onto the column, any dips in the otherwise stable internal standard signal directly correspond to retention times where matrix components are eluting and causing suppression.

Troubleshooting Guide

This guide addresses the common issue of low or inconsistent signal for this compound.

Problem: Low and/or Variable Internal Standard Signal

This troubleshooting workflow provides a step-by-step process to identify and resolve the root cause of poor internal standard performance.

cluster_chrom Step 1: Chromatography cluster_prep Step 2: Sample Preparation cluster_ms Step 3: Mass Spectrometer Source start Start: Low / Variable IS Signal (this compound) check_coelution Q1: Do the analyte and IS perfectly co-elute? start->check_coelution adjust_gradient A1.1: Adjust gradient to ensure co-elution. Consider a shallower gradient or shorter, less retentive column. check_coelution->adjust_gradient No q_sample_prep Q2: Is the sample cleanup sufficient? check_coelution->q_sample_prep Yes adjust_gradient->q_sample_prep check_retention A1.2: Shift retention time away from suppression zones (identified by post-column infusion). check_retention->q_sample_prep improve_cleanup A2: Enhance cleanup to remove interferences. Switch from Protein Precipitation to LLE or SPE. q_sample_prep->improve_cleanup dilute_sample A2.1: Dilute the sample post-extraction to reduce matrix component concentration. improve_cleanup->dilute_sample q_ms_params Q3: Are the ESI source parameters optimal? dilute_sample->q_ms_params optimize_source A3: Systematically optimize source parameters (e.g., gas flow, temperature, voltage) to maximize signal and minimize suppression. q_ms_params->optimize_source end_node End: Stable & Robust IS Signal optimize_source->end_node

Caption: Troubleshooting workflow for low internal standard signal.

Step 1: Investigate Chromatographic Conditions

Q: My internal standard signal is low. Could my LC method be the cause?

A: Yes. The primary chromatographic goal is to ensure the deuterated internal standard co-elutes perfectly with the native analyte and that both elute in a region free from significant matrix interference.

  • Verify Co-elution: Even minor separation can cause issues.[5] Overlay the chromatograms of the analyte and the IS from a clean standard solution to confirm they have identical retention times. If not, a less resolving analytical column or a modified gradient may be needed to force co-elution.

  • Change Mobile Phase: The choice of organic solvent and modifier can impact ion suppression. Methanol is often preferred over acetonitrile in APCI and can sometimes yield better results in ESI.[7] For positive ion mode, modifiers like formic acid or ammonium acetate are common. Avoid formic acid if you need to switch to negative ion mode, as it can significantly suppress negative ions.[7]

  • Reduce Flow Rate: Lowering the flow rate (e.g., to nano-flow rates) can reduce ion suppression by improving desolvation efficiency and creating smaller, more highly charged droplets that are more tolerant to matrix components.[8]

Step 2: Optimize Sample Preparation

Q: How can I determine if my sample preparation method is adequate?

A: The goal of sample preparation is to remove as many matrix components, especially phospholipids, as possible.[6] The choice of technique has a significant impact on data quality.

  • Protein Precipitation (PPT): This is the simplest but "dirtiest" method. While fast, it does not effectively remove phospholipids and salts, which are primary causes of ion suppression.[6] It is often used in methods where high dilution is also employed.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by using immiscible organic solvents to extract the analyte from the aqueous sample, leaving many interferences behind.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering compounds.[11][12] It can be highly selective and significantly reduce matrix effects, leading to better sensitivity and reproducibility.[13] A comparison of techniques shows that more rigorous cleanup directly correlates with reduced matrix effects.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects (Note: Data is generalized from studies on antiepileptic drugs, as specific quantitative comparisons for this compound are not readily available in a single source. The trend is well-established.)

TechniqueTypical Analyte RecoveryRelative Matrix Effect / Ion SuppressionKey AdvantageKey Disadvantage
Protein Precipitation (PPT) 85-105%HighFast and simple"Dirty" extract, high ion suppression[6]
Liquid-Liquid Extraction (LLE) 80-100%MediumCleaner than PPTMore labor-intensive, uses more solvent
Solid-Phase Extraction (SPE) 90-105%LowCleanest extract, minimal suppression[11][12]Most complex and costly method development
Step 3: Adjust Mass Spectrometer Source Parameters

Q: Can I reduce ion suppression by changing my MS source settings?

A: Yes, optimizing Electrospray Ionization (ESI) source parameters can significantly mitigate ion suppression.[14] The goal is to improve the desolvation and ionization of the target analyte relative to the interfering matrix components.

  • Increase Gas Temperature & Flow: Higher drying gas temperatures (e.g., 300-350 °C) and flows (e.g., 5-12 L/min) can improve the evaporation of solvents, helping the analyte transition into the gas phase more efficiently, especially in the presence of non-volatile matrix components.[7][12][14]

  • Optimize Nebulizer Pressure: This parameter affects the size of the initial droplets. The optimal pressure is often dependent on the solvent flow rate, with higher pressures needed for higher flow rates.[7]

  • Adjust Capillary/Spray Voltage: This voltage drives the electrospray process. While a higher voltage can increase signal, an excessive voltage can cause instability or in-source fragmentation.[11][15] It should be optimized to provide a stable and robust signal. A typical starting voltage is 3.5 kV.[11][12]

Table 2: Typical ESI Source Parameters for Carbamazepine Metabolite Analysis (These values are starting points for optimization, derived from multiple sources.)

ParameterTypical Value RangePurposeReference
Capillary Voltage2.0 - 4.0 kVDrives electrospray and ionization[11][12]
Drying Gas Temperature300 - 350 °CAids in solvent evaporation (desolvation)[7][12]
Drying Gas Flow5 - 12 L/minCarries away evaporated solvent[7][14]
Nebulizer Pressure40 - 60 psigControls aerosol droplet size[7]
Source Temperature100 - 150 °CHeats the source block to aid desolvation[11][12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general procedure for cleaning plasma samples to reduce matrix effects prior to LC-MS analysis of Carbamazepine and its metabolites.

Objective: To remove proteins, salts, and phospholipids from plasma.

Materials:

  • SPE Cartridges (e.g., Oasis HLB or a similar reversed-phase polymer)

  • Plasma sample containing Carbamazepine 10,11 epoxide

  • Internal Standard solution (this compound)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Elution Solvent (e.g., 95:5 Methanol:Water)

  • Reconstitution Solvent (e.g., initial mobile phase conditions)

  • Centrifuge and collection tubes

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly. Dilute with 200 µL of water.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol through it, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of the Elution Solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the Reconstitution Solvent.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

cluster_workflow SPE Protocol Workflow start Start: Plasma Sample + IS pretreat 1. Pre-treat (Dilute with Water) start->pretreat load 3. Load Sample pretreat->load condition 2. Condition Cartridge (Methanol -> Water) condition->load wash 4. Wash (Water) load->wash elute 5. Elute (Methanol/Water) wash->elute dry_recon 6. Evaporate & Reconstitute elute->dry_recon end_node Inject into LC-MS dry_recon->end_node

Caption: Workflow diagram for the Solid-Phase Extraction protocol.

References

addressing stability issues of Carbamazepine 10,11 epoxide-d10 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbamazepine-10,11-epoxide-d10 (CBZ-E-d10). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the sample preparation of this deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting stability-related problems with CBZ-E-d10.

Q1: I am observing lower than expected peak areas for CBZ-E-d10 in my analytical run. What are the potential causes related to sample preparation?

A1: Lower than expected peak areas for CBZ-E-d10 can be indicative of degradation during sample preparation. The primary factors to consider are the pH of your solutions, exposure to light, and the temperature at which samples are handled and stored. CBZ-E-d10 is particularly susceptible to degradation in acidic conditions.

Troubleshooting Steps:

  • pH Verification: Ensure that the pH of all solutions, including reconstitution solvents and mobile phases, is neutral or slightly basic. CBZ-E has been found to decompose in acidic environments like gastric juice.[1]

  • Light Protection: Minimize the exposure of your samples, standards, and stock solutions to direct light. Use amber vials or light-blocking containers. The parent compound, carbamazepine, is known to be light-sensitive, and its epoxide may also be susceptible to photodegradation.

  • Temperature Control: Maintain consistent and cool temperatures throughout your sample preparation workflow. Avoid leaving samples at room temperature for extended periods. Use a cooled autosampler if possible.

  • Matrix Effects: While CBZ-E-d10 is a deuterated internal standard designed to minimize matrix effects, significant ion suppression or enhancement can still occur. Evaluate matrix effects during method validation.

Q2: Can the deuterated (d10) label on CBZ-E-d10 affect its stability compared to the non-deuterated form?

A2: While the chemical stability of CBZ-E-d10 is expected to be very similar to its non-deuterated counterpart, the presence of the deuterium label can sometimes lead to minor differences in physicochemical properties. It is important to be aware of the following:

  • Chromatographic Separation: In some cases, deuterated standards can exhibit slightly different chromatographic retention times than the non-labeled analyte. This could potentially expose the internal standard to different matrix effects if they do not co-elute perfectly.

  • Extraction Recovery: While unlikely to be a major factor, it is good practice to verify that the extraction recovery of CBZ-E-d10 is consistent and comparable to the analyte during method development.

Q3: What are the primary degradation pathways for CBZ-E?

A3: The main degradation pathways for Carbamazepine-10,11-epoxide are hydrolysis and potential photodegradation.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide ring is prone to opening, leading to the formation of the corresponding trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (trans-diol).

  • Photodegradation: The parent compound, carbamazepine, can undergo photodegradation to form various byproducts, and it is plausible that the epoxide metabolite is also susceptible to light-induced degradation.[2]

Q4: What are the recommended storage conditions for stock solutions and processed samples of CBZ-E-d10?

A4: To ensure the stability of CBZ-E-d10, adhere to the following storage recommendations.

Solution/Sample TypeShort-Term StorageLong-Term Storage
Stock Solutions 2-8°C, protected from light-20°C or colder, protected from light
Working Solutions 2-8°C, protected from lightNot recommended
Processed Samples (in autosampler) 4°C is recommendedNot applicable
Biological Samples (e.g., plasma) 2-8°C for up to 24 hours-20°C or colder

Note: The stability of CBZ-E in plasma has been studied, and it is generally considered stable under standard bioanalytical storage conditions (e.g., frozen at -20°C). However, it is crucial to perform your own stability assessments under your specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the handling and analysis of CBZ-E-d10.

Protocol 1: Preparation of CBZ-E-d10 Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the neat standard of CBZ-E-d10 to equilibrate to room temperature.

    • Accurately weigh a suitable amount of the standard and dissolve it in a Class A volumetric flask using a solvent in which it is freely soluble and stable (e.g., methanol or acetonitrile).

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the appropriate solvent (e.g., methanol, acetonitrile, or a mixture that is compatible with your analytical method) to achieve the desired concentrations for your calibration curve and quality control samples.

    • Store working solutions in amber vials at 2-8°C and use them within their validated stability period.

Protocol 2: Sample Extraction from Plasma (Protein Precipitation)

  • Sample Thawing: Thaw frozen plasma samples at room temperature or in a cool water bath. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot a precise volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the CBZ-E-d10 working solution to each plasma sample (except for blank matrix samples).

  • Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile or methanol). Vortex vigorously for at least 30 seconds.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent. Ensure the pH of the reconstitution solvent is not acidic.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Visualizations

The following diagrams illustrate key experimental workflows and degradation pathways.

cluster_prep Sample Preparation Workflow plasma Plasma Sample add_is Add CBZ-E-d10 Internal Standard plasma->add_is add_precip Add Protein Precipitation Solvent add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Neutral/Basic Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze cluster_degradation CBZ-E Degradation Pathway CBZ_E Carbamazepine-10,11-epoxide-d10 hydrolysis Acid-Catalyzed Hydrolysis CBZ_E->hydrolysis H_ion + H+ (Acidic Conditions) H_ion->hydrolysis H2O + H2O H2O->hydrolysis trans_diol trans-10,11-dihydroxy-10,11-dihydro-carbamazepine-d10 hydrolysis->trans_diol

References

impact of co-eluting substances on Carbamazepine 10,11 epoxide-d10 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Carbamazepine-10,11-epoxide-d10. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bioanalysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical challenges in the quantification of Carbamazepine-10,11-epoxide-d10?

The primary challenges in the accurate quantification of Carbamazepine-10,11-epoxide-d10 stem from its co-elution with structurally similar compounds, matrix effects, and in-source fragmentation of related metabolites. These factors can lead to inaccurate and unreliable results in pharmacokinetic and therapeutic drug monitoring studies.

Q2: What are isobaric interferences and how do they affect the analysis?

Isobaric interferences occur when co-eluting compounds have the same nominal mass as the analyte of interest. In the case of Carbamazepine-10,11-epoxide-d10, metabolites of carbamazepine, such as mono-hydroxy derivatives, can be isobaric and may not be chromatographically separated, leading to artificially inflated quantification if not properly addressed.[1][2] Careful optimization of chromatographic conditions and the use of high-resolution mass spectrometry can help mitigate these interferences.[2]

Q3: Can other carbamazepine metabolites interfere with the quantification?

Yes, other metabolites can interfere. For instance, 10,11-dihydro-10,11-dihydroxycarbamazepine can dehydrate in the ion source of the mass spectrometer to form a product that is isobaric with carbamazepine-10,11-epoxide.[3] This in-source fragmentation can be a significant source of interference.

Q4: How can matrix effects impact the quantification?

Matrix effects, caused by components of the biological sample (e.g., plasma, serum), can suppress or enhance the ionization of Carbamazepine-10,11-epoxide-d10, leading to inaccurate quantification.[1][4] These effects can be minimized through effective sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), as well as by using a stable isotope-labeled internal standard such as Carbamazepine-10,11-epoxide-d10 itself.[5][6][7]

Q5: Why is chromatographic separation critical for accurate quantification?

Adequate chromatographic separation is essential to resolve Carbamazepine-10,11-epoxide-d10 from its isomers, isobars, and other interfering substances present in the biological matrix.[1][2] Without sufficient separation, co-eluting compounds can contribute to the analyte signal, resulting in overestimation. Therefore, developing a robust liquid chromatography (LC) method is a crucial step in the assay validation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Carbamazepine-10,11-epoxide-d10.

Problem Potential Cause Recommended Solution
Inaccurate or inconsistent quantification Co-eluting isobaric or isomeric metabolites.[1][2]Optimize the LC gradient, change the stationary phase, or use a column with a different selectivity to improve chromatographic resolution. Visually inspect chromatograms for peak purity.
Matrix effects (ion suppression or enhancement).[1][4]Implement a more rigorous sample clean-up procedure (e.g., SPE). Dilute the sample extract to reduce matrix components. Evaluate different ionization sources or parameters.
In-source fragmentation of other carbamazepine metabolites.[2][3]Optimize the ion source temperature and voltages to minimize in-source decay. Ensure chromatographic separation of the interfering metabolite.
Poor peak shape or splitting Suboptimal chromatographic conditions.Adjust the mobile phase composition, pH, or flow rate. Ensure the injection solvent is compatible with the mobile phase.
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column.
High background or noise in the chromatogram Contamination of the LC-MS system.Flush the LC system and mass spectrometer. Use high-purity solvents and reagents.
Presence of unknown interferences in the sample.[3]Perform a blank matrix injection to identify potential sources of contamination.

Experimental Protocols

Below are representative experimental methodologies for the quantification of carbamazepine and its metabolites, which can be adapted for Carbamazepine-10,11-epoxide-d10.

Sample Preparation: Protein Precipitation
  • To 200 µL of plasma or serum, add 600 µL of methanol containing the internal standard.[6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.[4][6][7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[6][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[5][6][8]

Table 1: Example LC-MS/MS Parameters

ParameterValueReference
LC Column Zorbax SB-C18 (100 mm × 3 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Methanol[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL[9]
Ionization Mode ESI Positive[5][6][8]
MRM Transition (Carbamazepine-10,11-epoxide) m/z 253 -> 180[6]
MRM Transition (d10-Carbamazepine) m/z 247 -> 204[5][8]

Visualizations

Logical Workflow for Troubleshooting Quantification Issues

A Inaccurate Quantification Observed B Check for Co-eluting Peaks A->B D Investigate Matrix Effects A->D F Assess In-Source Fragmentation A->F C Optimize Chromatographic Separation B->C Peaks Overlap H Accurate Quantification Achieved C->H E Improve Sample Clean-up D->E Ion Suppression/Enhancement E->H G Optimize MS Source Conditions F->G Unexpected Adducts/Fragments G->H

Caption: Troubleshooting workflow for inaccurate quantification.

Relationship of Carbamazepine and Potential Interferences

cluster_0 Carbamazepine Metabolism CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Analyte of Interest) CBZ->CBZE Metabolism Hydroxy Mono-hydroxy- carbamazepine CBZ->Hydroxy Metabolism CBZD Carbamazepine-10,11-epoxide-d10 (Internal Standard) CBZE->CBZD Structural Analog Diol 10,11-Dihydro-10,11-dihydroxy- carbamazepine CBZE->Diol Metabolism Diol->CBZE In-source Dehydration Hydroxy->CBZE Isobaric Interference

Caption: Metabolic pathways and potential analytical interferences.

References

Validation & Comparative

LC-MS/MS Method Validation for Carbamazepine: A Comparative Guide Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Carbamazepine in biological matrices. While the specific use of Carbamazepine 10,11 epoxide-d10 as an internal standard is not extensively documented in readily available literature, this guide draws upon established methods using structurally similar deuterated internal standards, such as Carbamazepine-d10 and Carbamazepine-D2N15. The principles and validation parameters discussed are directly applicable and provide a robust framework for researchers, scientists, and drug development professionals.

Metabolic Pathway of Carbamazepine

Carbamazepine is primarily metabolized in the liver to its pharmacologically active metabolite, Carbamazepine 10,11-epoxide.[1][2][3] This biotransformation is a critical consideration in therapeutic drug monitoring and pharmacokinetic studies.

Carbamazepine Carbamazepine CYP3A4 CYP3A4 Enzyme Carbamazepine->CYP3A4 Epoxide Carbamazepine 10,11-epoxide (Active Metabolite) CYP3A4->Epoxide Metabolism cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Plasma/Serum Sample IS Add Internal Standard (e.g., Carbamazepine-d10) Sample->IS Precipitation Protein Precipitation (e.g., Methanol/Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection & Quantification MRM->Detection

References

A Comparative Guide to Deuterated Internal Standards for Carbamazepine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Carbamazepine, a widely used antiepileptic drug, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and ensuring the accuracy and precision of LC-MS/MS assays. This guide provides an objective comparison of two commonly used deuterated internal standards for Carbamazepine analysis: Carbamazepine-d10 and Carbamazepine-d2,15N .

This comparison is based on a synthesis of data from multiple published analytical methods. It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the literature. Therefore, the presented data should be interpreted as a comparative summary of reported performances.

Performance Comparison of Deuterated Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The ideal internal standard should co-elute with the analyte, experience similar ionization suppression or enhancement, and have a similar extraction recovery. The following tables summarize the reported performance data for Carbamazepine-d10 and Carbamazepine-d2,15N from various studies.

Table 1: Performance Characteristics of Carbamazepine-d10
ParameterReported ValueBiological MatrixAnalytical Method
Accuracy Within ±15%[1]Human SerumLC-MS/MS
Precision (CV%) Intra-day: 2.6-9.5% Inter-day: 4.0-9.6%[2][3][4]Rat PlasmaLC-MS/MS
Recovery >87%[2][3][4][5]Rat PlasmaLC-MS/MS
Linearity (r²) >0.99[2][3][4][5]Rat PlasmaLC-MS/MS
Lower Limit of Quantification (LLOQ) 5 ng/mL[2][3][4]Rat PlasmaLC-MS/MS
Table 2: Performance Characteristics of Carbamazepine-d2,15N
ParameterReported ValueBiological MatrixAnalytical Method
Accuracy -1.74% to 2.92%[6]Human PlasmaLC-MS/MS
Precision (CV%) Intra-day & Inter-day: <8.23%[6]Human PlasmaLC-MS/MS
Recovery 98.9-110.2%[6]Human PlasmaLC-MS/MS
Linearity (r) 0.9973[6]Human PlasmaLC-MS/MS
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[6]Human PlasmaLC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for Carbamazepine analysis using Carbamazepine-d10 and Carbamazepine-d2,15N as internal standards, compiled from the literature.

Experimental Protocol for Carbamazepine Analysis using Carbamazepine-d10

1. Sample Preparation (Liquid-Liquid Extraction) [2][3][4][5]

  • To 0.1 mL of rat plasma, add the internal standard solution (Carbamazepine-d10).

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex mix and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions [2][3][4][5]

  • Liquid Chromatography:

    • Column: C8 (150 mm x 2.1 mm, 5 µm)

    • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry (Tandem Mass Spectrometer with Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • MRM Transitions:

      • Carbamazepine: m/z 237 → 194

      • Carbamazepine-d10: m/z 247 → 204

Experimental Protocol for Carbamazepine Analysis using Carbamazepine-d2,15N

1. Sample Preparation (Protein Precipitation) [6]

  • To 5 µL of human plasma, add 5 µL of internal standard working solution (Carbamazepine-d2,15N) and 1000 µL of methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 5 minutes at 4 °C.

  • Inject 2 µL of the supernatant into the LC-MS system.

2. LC-MS/MS Conditions [6]

  • Liquid Chromatography (UPLC):

    • Column: ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)

    • Flow Rate: 0.25 mL/min

  • Mass Spectrometry (Triple Quadrupole Linear Ion Trap Mass Spectrometer with ESI):

    • Ionization Mode: Positive

    • MRM Transitions (MS3):

      • Carbamazepine: m/z 237.0 → 220.1 → 192.2

      • Carbamazepine-d2,15N: m/z 240.1 → 196.2 → 181.2

Visualizations

Carbamazepine Analytical Workflow

Carbamazepine Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add IS Add Internal Standard (CBZ-d10 or CBZ-d2,15N) Sample->Add IS Extraction Extraction (LLE or Protein Precipitation) Add IS->Extraction Evaporation Evaporation & Reconstitution (if applicable) Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Results Results Quantification->Results

Caption: General workflow for Carbamazepine analysis using a deuterated internal standard.

Carbamazepine Metabolism Pathway

Carbamazepine Metabolism Carbamazepine Carbamazepine Carbamazepine-10,11-epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Carbamazepine-10,11-epoxide CYP3A4, CYP2C8 2-hydroxy-CBZ 2-hydroxy-Carbamazepine Carbamazepine->2-hydroxy-CBZ CYP1A2, CYP3A4 3-hydroxy-CBZ 3-hydroxy-Carbamazepine Carbamazepine->3-hydroxy-CBZ CYP2B6, CYP3A4 10,11-trans-dihydroxy-CBZ 10,11-trans-dihydroxy- Carbamazepine (Inactive) Carbamazepine-10,11-epoxide->10,11-trans-dihydroxy-CBZ Epoxide Hydrolase

Caption: Major metabolic pathways of Carbamazepine in the liver.

Carbamazepine Mechanism of Action

Carbamazepine Mechanism of Action Neuron Neuron NaChannel Voltage-gated Sodium Channel Neuron->NaChannel ActionPotential Action Potential Propagation NaChannel->ActionPotential CBZ Carbamazepine CBZ->NaChannel Inhibition Inhibition Inhibition->NaChannel

Caption: Carbamazepine blocks voltage-gated sodium channels, reducing neuronal excitability.

References

Navigating the Labyrinth of Carbamazepine Quantification: A Guide to Inter-Laboratory Variability and the Gold Standard of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Carbamazepine is paramount for therapeutic drug monitoring (TDM) and clinical trial integrity. However, significant inter-laboratory variability can compromise data reliability. This guide provides a comprehensive comparison of analytical methodologies, highlighting the pivotal role of deuterated internal standards in achieving accurate and reproducible results across different laboratories.

The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs like Carbamazepine. This approach offers superior accuracy and precision, minimizing the inter-laboratory variability often observed with other methods such as immunoassays or chromatography using non-deuterated internal standards.

The Impact of Analytical Methodology on Inter-Laboratory Performance

Data from various studies and external quality assessment schemes consistently demonstrate that the choice of analytical method profoundly influences the variability of Carbamazepine quantification between laboratories. While immunoassays are widely used for their convenience, they are more susceptible to cross-reactivity with Carbamazepine metabolites, leading to potential overestimation and greater variability. In contrast, LC-MS/MS methods, especially when employing deuterated internal standards, exhibit lower coefficients of variation (CV%) and reduced bias.

A study developing a UPLC-MS/MS method for 13 antiepileptic drugs, including Carbamazepine, with the use of deuterated internal standards, reported a bias of less than 15% when compared to results from two different hospitals[1]. Furthermore, a candidate reference method for Carbamazepine quantification using LC-MS/MS and deuterated standards demonstrated excellent agreement between two independent laboratories, with a mean bias of only 0.6%[2]. In contrast, external quality assessment schemes have reported inter-laboratory CVs of less than 10% for chromatographic techniques, while also noting bias issues associated with certain immunoassay methods[3]. Another comparative study found a good correlation between a routine immunoassay and an LC-MS/MS method using a deuterated standard, but observed a mean increase in the concentration measured by the immunoassay, likely due to cross-reactivity[4].

Analytical MethodInternal Standard TypeTypical Inter-Laboratory CV%Key Performance Characteristics
LC-MS/MS Deuterated (e.g., Carbamazepine-d10) < 10% High specificity, minimal matrix effects, low bias (<0.6% in some studies), considered the reference method. [2][3]
LC-MS/MSStructural AnalogVariable (generally >10%)Susceptible to differential matrix effects and ionization suppression/enhancement compared to the analyte.
HPLC-UVStructural Analog or None>15%Lower sensitivity and specificity compared to MS; prone to interferences.
Immunoassay (e.g., FPIA, CMIA)None10-20% (can be higher)Prone to cross-reactivity with metabolites, leading to positive bias; convenient and high-throughput.[3][4]

The Crucial Role of Internal Standards

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for the variability in sample preparation and the analytical response. The ideal IS is a stable isotope-labeled version of the analyte, such as a deuterated standard.

Type of Internal StandardAdvantagesDisadvantages
Deuterated Standard Co-elutes with the analyte, experiences identical extraction recovery, and corrects for matrix effects and ionization variability most effectively.Higher initial cost.
Structural Analog Lower cost than deuterated standards.May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte, leading to incomplete correction for variability.
No Internal Standard Lowest cost.Highly susceptible to variations in sample preparation and analytical conditions, leading to poor precision and accuracy.

Experimental Protocols

Key Experiment: Quantification of Carbamazepine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for the accurate quantification of Carbamazepine.

1. Sample Preparation:

  • To 100 µL of plasma sample, calibrator, or quality control, add 25 µL of the internal standard working solution (e.g., Carbamazepine-d10 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine: e.g., m/z 237.1 → 194.1

      • Carbamazepine-d10 (IS): e.g., m/z 247.1 → 204.1

    • The specific transitions should be optimized for the instrument being used.

3. Data Analysis:

  • The peak area of Carbamazepine and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

  • The concentration of Carbamazepine in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Visualizing the Workflow and Sources of Variability

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Deuterated Internal Standard p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 LC Separation p7->a1 Injection a2 Ionization (ESI+) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Area Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Experimental workflow for Carbamazepine quantification.

variability_factors cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical center Inter-Laboratory Variability pa1 Sample Collection & Handling pa1->center pa2 Storage Conditions pa2->center an1 Methodology (LC-MS vs. Immunoassay) an1->center an2 Internal Standard (Deuterated vs. Analog vs. None) an2->center an3 Instrument Calibration & Maintenance an3->center an4 Reagent Quality & Lot-to-Lot Variability an4->center po1 Data Processing & Integration po1->center po2 Transcription Errors po2->center

Factors contributing to inter-laboratory variability.

References

A Comparative Guide to the Bioanalytical Method Validation of Carbamazepine 10,11-Epoxide-d10 in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carbamazepine 10,11-epoxide, with a focus on the deuterated internal standard Carbamazepine 10,11 epoxide-d10. The validation parameters are discussed in the context of the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. This document is intended to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific study needs.

The FDA's guidance on bioanalytical method validation ensures the reliability and accuracy of data submitted for regulatory review.[1][2][3][4] Key parameters that must be validated include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[5]

Comparative Analysis of Bioanalytical Methods

The determination of Carbamazepine and its active metabolite, Carbamazepine 10,11-epoxide, in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[6][7] Various analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. This guide focuses on the comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Carbamazepine 10,11-Epoxide Analysis

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Moderate; susceptible to interference from co-eluting compounds.High; provides structural information, minimizing interferences.
Sensitivity Generally lower, with Limits of Quantification (LOQ) in the µg/mL to high ng/mL range.[8][9][10]High, with LOQs in the low ng/mL to pg/mL range.[11][12]
Throughput Lower, with longer run times.Higher, with faster run times.[12]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.
Internal Standard Structural analog often used.Stable isotope-labeled internal standard (e.g., this compound) is ideal.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical method. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Protocol 1: Solid-Phase Extraction (SPE) for HPLC-UV Analysis

This protocol is adapted from a validated method for the simultaneous determination of Carbamazepine and Carbamazepine 10,11-epoxide in human plasma.[6]

  • Sample Preparation:

    • To 500 µL of plasma, add the internal standard solution.

    • Vortex the sample for 30 seconds.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 7.0) (30:70, v/v).[11]

    • Flow Rate: 1.5 mL/min.[11]

    • Injection Volume: 50 µL.

    • Detection: UV at 210 nm.[11]

Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is based on a sensitive method for the determination of Carbamazepine and its epoxide metabolite in plasma.[12]

  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of an internal standard solution (this compound in methanol).

    • Add 50 µL of 0.1 M NaOH.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 analytical column (e.g., 150 x 2 mm, 5 µm).[12]

    • Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid (10:70:20, v/v/v).[12]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Ionization: Electrospray Ionization (ESI) in positive mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM).[12]

      • Carbamazepine 10,11-epoxide: m/z 253.1 → 180.1

      • This compound (IS): m/z 263.1 → 190.1

Quantitative Data Summary

The following tables summarize the validation parameters for the described methods, providing a basis for objective comparison.

Table 2: Validation Summary for HPLC-UV Method

ParameterResultFDA Acceptance Criteria
Linearity Range 0.2–25 µg/mL[11]Correlation coefficient (r²) ≥ 0.99
Intra-day Precision (%RSD) < 7.96%[11]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 7.96%[11]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) 92.09% to 108.5%[11]Within ±15% (±20% at LLOQ)
Recovery 87.39% to 104.04%[11]Consistent, precise, and reproducible

Table 3: Validation Summary for LC-MS/MS Method

ParameterResultFDA Acceptance Criteria
Linearity Range 5–2000 ng/mL[11]Correlation coefficient (r²) ≥ 0.99
Intra-day Precision (%CV) 2.6%–9.5%[11]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.0%–9.6%[11]≤ 15% (≤ 20% at LLOQ)
Accuracy 86% to 112%[11]Within ±15% (±20% at LLOQ)
Recovery > 87%[11]Consistent, precise, and reproducible

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA guidelines.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development PreValidation Pre-Validation (Specificity, Selectivity) MethodDevelopment->PreValidation FullValidation Full Validation PreValidation->FullValidation AccuracyPrecision Accuracy & Precision (Intra- & Inter-day) FullValidation->AccuracyPrecision CalibrationCurve Calibration Curve (Linearity, Range) FullValidation->CalibrationCurve LLOQ Lower Limit of Quantification (LLOQ) FullValidation->LLOQ Recovery Recovery FullValidation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) FullValidation->Stability ValidationReport Validation Report AccuracyPrecision->ValidationReport CalibrationCurve->ValidationReport LLOQ->ValidationReport Recovery->ValidationReport Stability->ValidationReport SampleAnalysis Routine Sample Analysis ValidationReport->SampleAnalysis

Caption: Workflow for Bioanalytical Method Validation as per FDA Guidelines.

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended, particularly for LC-MS/MS methods. This is because it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise results by correcting for matrix effects and variability in extraction and injection.

References

A Comparative Guide to Analytical Methods for Carbamazepine Quantification: A Focus on Internal Standard Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Carbamazepine, a widely used anti-epileptic drug. The focus is on the impact of different internal standards on method performance, with supporting experimental data from published studies. This document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs, be it for therapeutic drug monitoring, pharmacokinetic studies, or quality control.

Experimental Protocols

The following sections detail the experimental methodologies for Carbamazepine analysis using different internal standards with High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

HPLC-UV Methodologies

1. Method using Propylparaben as Internal Standard

  • Sample Preparation: Protein precipitation is performed by adding methanol to the plasma sample, followed by centrifugation. The supernatant is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18 (150 mm × 4.6 mm i.d)

    • Mobile Phase: Methanol and water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 285 nm[1][2][3]

2. Method using Phenobarbital as Internal Standard

  • Sample Preparation: Solid-phase extraction (SPE) is employed for sample clean-up and concentration.

  • Chromatographic Conditions:

    • Column: C18 Bakerbond-BDC (250 mm × 4.6 mm i.d., 5 µm)

    • Mobile Phase: Acetonitrile–10 mM phosphate buffer, pH 7.0 (30:70, v/v)

    • Flow Rate: 1.5 mL/min

    • Temperature: 35 °C

    • Detection: UV at 210 nm[1]

3. Method using Chlorpromazine as Internal Standard

  • Sample Preparation: Details on the specific extraction method were not provided in the referenced abstract.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150x3.9 mm, 5 µm)

    • Mobile Phase: 20 mM KH2PO4, acetonitrile, and methanol (6:3:1, v/v/v)

    • Temperature: 30°C

    • Detection: UV at 220 nm[4]

LC-MS/MS Methodologies

1. Method using Deuterated Carbamazepine (D10-Carbamazepine) as Internal Standard

  • Sample Preparation: Liquid-liquid extraction is utilized for sample preparation.[5]

  • Chromatographic Conditions:

    • Column: C8 (150 mm x 2.1mm) 5 µm[5]

    • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)[5]

    • Flow Rate: 0.4 ml/min[5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive ion mode[5]

    • Detection: Selected Reaction Monitoring (SRM)[5]

    • Mass Transitions:

      • Carbamazepine: m/z 237→194[5]

      • D10-Carbamazepine: m/z 247→204[5]

2. Method using Carbamazepine-D2N15 as Internal Standard

  • Sample Preparation: Protein precipitation with methanol is performed. Plasma is added to the internal standard and methanol, vortexed, and centrifuged. The supernatant is then injected.[6]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3[6]

    • Mobile Phase: Gradient elution (specifics not detailed in the abstract)[6]

  • Mass Spectrometry Conditions:

    • Detection: LC-MS3 strategy[6]

Data Presentation

The following tables summarize the quantitative data from the validation of the analytical methods described above, allowing for a direct comparison of their performance.

Table 1: Comparison of HPLC-UV Methods for Carbamazepine Analysis

ParameterMethod with Propylparaben ISMethod with Phenobarbital ISMethod with Chlorpromazine IS
Linearity Range (µg/mL) 0.5–40[2][3]0.2–25[1]0.5–40[4]
Correlation Coefficient (r²) 0.9999[2][3]> 0.995[1]Not specified
Intra-day Precision (% RSD) 1.06–3.7[2][3]< 7.96[1]≤4.2[4]
Inter-day Precision (% RSD) 0.53–2.75[2][3]< 7.96[1]Not specified
Accuracy (% Recovery) 97.53–103.58 (Intra-day), 98.37–100.45 (Inter-day)[3]92.09–108.5[1]-5.6 to 3.6 (% RE)[4]
Limit of Quantification (LOQ) (µg/mL) 0.5[2]0.2[1]Not specified
Limit of Detection (LOD) (µg/mL) Not specifiedNot specified0.04[4]

Table 2: Comparison of LC-MS/MS Methods for Carbamazepine Analysis

ParameterMethod with D10-Carbamazepine ISMethod with Carbamazepine-D2N15 IS
Linearity Range (ng/mL) 5–2000[5]500–30000 (0.5 - 30 µg/mL)[6]
Correlation Coefficient (r²) Not specifiedNot specified
Intra-day Precision (% CV) 2.6–9.5[5]Within acceptable limits[6]
Inter-day Precision (% CV) 4.0–9.6[5]Within acceptable limits[6]
Accuracy (% Recovery) > 87[5]Within acceptable limits[6]
Limit of Quantification (LLOQ) (ng/mL) 5[5]500 (0.5 µg/mL)[6]

Mandatory Visualization

The following diagram illustrates a general workflow for the analysis of Carbamazepine in biological matrices.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic and Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant/Eluate Centrifugation->Supernatant HPLC_LCMS HPLC-UV or LC-MS/MS Analysis Supernatant->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for Carbamazepine analysis.

References

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Carbamazepine and its d10-Epoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for Carbamazepine and its key metabolite.

In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, is paramount. The use of a deuterated internal standard, such as d10-Carbamazepine epoxide, is a common practice to ensure the highest accuracy and precision. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

Method Performance: A Quantitative Comparison

The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key performance parameters for each method based on published literature.

Table 1: HPLC-UV Method Performance for Carbamazepine Analysis

ParameterReported Values
Linearity Range0.05 - 40 µg/mL[1][2][3][4]
Limit of Detection (LOD)0.04 - 0.05 µg/mL[3][5]
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL[1][4][5][6]
Accuracy (% Recovery)87.0% - 108.5%[1][4][7]
Precision (%RSD)0.53% - 12.8%[1][4]

Table 2: LC-MS/MS Method Performance for Carbamazepine and its Epoxide Analysis

ParameterReported Values (Carbamazepine)Reported Values (Carbamazepine-10,11-epoxide)
Linearity Range0.1 - 22.0 µg/mL[8][9]0.23 - 5.47 µg/mL[10]
Limit of Detection (LOD)< 0.1 µg/mL[8][9]Instrumental Detection Limit: 0.8 - 4.8 pg[11][12]
Limit of Quantification (LOQ)0.1 - 0.722 ng/mL[8][9][13]5.15 ng/mL[13]
Accuracy (% Recovery)94.3% - 112.5%[14]101%[13]
Precision (%RSD)< 8.23%[14][15][16]Not explicitly stated in reviewed sources

Experimental Protocols: A Glimpse into the "How-To"

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

A common approach for HPLC-UV analysis involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column.

  • Sample Preparation: Protein precipitation is a frequently used method for plasma samples.[2] This typically involves adding a precipitating agent like methanol to the plasma sample, vortexing, and then centrifuging to separate the precipitated proteins. The clear supernatant is then injected into the HPLC system.[15][16]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly employed.[1][4]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water) is used.[1][4][17] The composition can be isocratic (constant) or a gradient.

    • Flow Rate: A typical flow rate is around 1 mL/min.[1][4]

    • Detection: UV detection is often set at a wavelength of 220 nm or 285 nm.[4][5][17]

LC-MS/MS Method Protocol

LC-MS/MS methods offer higher sensitivity and selectivity, often utilizing a "dilute-and-shoot" approach or simple protein precipitation for sample preparation.

  • Sample Preparation: Similar to HPLC-UV, protein precipitation with methanol or acetonitrile is a common and effective technique.[10][15][16] Liquid-liquid extraction is another option for sample clean-up.[13]

  • Chromatographic Conditions:

    • Column: A C18 column is also standard for LC-MS/MS separation.[10][13]

    • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile or methanol with water containing a small amount of an acid like formic acid to aid in ionization.[10][13]

    • Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2 - 0.4 mL/min.[10][16]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[10][13] For Carbamazepine, the transition of the protonated molecular ion at m/z 237.05 to a product ion at m/z 194.09 is often monitored. For Carbamazepine-10,11-epoxide, the transition is from m/z 253.09 to m/z 180.04.[13] For the d10-epoxide internal standard, the mass-to-charge ratios would be shifted due to the presence of deuterium atoms.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and the key comparison points, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC_UV HPLC-UV Analysis cluster_LC_MSMS LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection_UV HPLC Injection Supernatant_Collection->HPLC_Injection_UV LC_Injection_MS LC Injection Supernatant_Collection->LC_Injection_MS C18_Column_UV C18 Column Separation HPLC_Injection_UV->C18_Column_UV UV_Detection UV Detection C18_Column_UV->UV_Detection Data_Analysis_UV Data Analysis UV_Detection->Data_Analysis_UV C18_Column_MS C18 Column Separation LC_Injection_MS->C18_Column_MS ESI_Source Electrospray Ionization C18_Column_MS->ESI_Source Tandem_MS Tandem Mass Spectrometry (MRM) ESI_Source->Tandem_MS Data_Analysis_MS Data Analysis Tandem_MS->Data_Analysis_MS

Caption: General experimental workflow for Carbamazepine analysis.

Method_Comparison cluster_Methods cluster_Parameters Performance Parameters HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Selectivity Selectivity HPLC_UV->Selectivity Lower Cost Cost & Complexity HPLC_UV->Cost Lower Throughput Throughput HPLC_UV->Throughput Potentially Lower Robustness Robustness HPLC_UV->Robustness Generally Higher LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Higher LC_MSMS->Selectivity Higher LC_MSMS->Cost Higher LC_MSMS->Throughput Higher (with automation) LC_MSMS->Robustness Can be more sensitive to matrix effects

Caption: Key comparison points between HPLC-UV and LC-MS/MS.

Conclusion: Making the Right Choice

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of Carbamazepine and its d10-epoxide metabolite.

  • HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.[7] Its simplicity makes it an attractive option for laboratories with limited resources or expertise in mass spectrometry.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for applications requiring low detection limits, such as pharmacokinetic studies in early drug development or when analyzing complex biological matrices where interferences are a concern.[7] The ability to use stable isotope-labeled internal standards like d10-Carbamazepine epoxide with mass spectrometric detection provides the highest level of accuracy and precision.

Ultimately, the choice between these two methods will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available budget, and the expertise of the laboratory personnel. This guide provides the foundational information to make a well-informed decision, ensuring the generation of high-quality, reliable data in the analysis of Carbamazepine and its metabolites.

References

Navigating the Quantitative Landscape: A Comparative Guide to the Analysis of Carbamazepine and its Epoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbamazepine (CBZ) and its active metabolite, carbamazepine-10,11-epoxide (CBZE), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive comparison of the predominant analytical methodologies, complete with supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

The therapeutic efficacy and potential toxicity of carbamazepine, a widely prescribed anticonvulsant, are influenced by the concentrations of both the parent drug and its pharmacologically active epoxide metabolite. Consequently, the simultaneous and accurate measurement of both analytes is crucial. This guide delves into the two most prevalent analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting a comparative analysis of their performance characteristics.

Performance Comparison: LC-MS/MS vs. HPLC-UV

The choice of analytical technique hinges on the specific requirements of the study, with sensitivity, throughput, and cost being key considerations. LC-MS/MS is generally favored for its superior sensitivity and selectivity, making it ideal for studies requiring low limits of quantification. HPLC coupled with Ultraviolet (UV) detection offers a cost-effective and robust alternative, suitable for routine therapeutic drug monitoring where higher concentrations are expected.

Below is a summary of performance data from various validated methods for the quantification of Carbamazepine and Carbamazepine-10,11-epoxide.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC-UV Method 1
Linearity Range (µg/mL)
Carbamazepine0.005 - 201.1 - 17.60.5 - 40
Carbamazepine-10,11-epoxide0.005 - 20.23 - 5.470.1 - 10
Lower Limit of Quantification (LLOQ) (µg/mL)
Carbamazepine0.0051.10.5
Carbamazepine-10,11-epoxide0.0050.230.1
Intra-day Precision (%CV)
Carbamazepine2.6 - 9.5<151.1
Carbamazepine-10,11-epoxide2.6 - 9.5<151.9
Inter-day Precision (%CV)
Carbamazepine4.0 - 9.6<154.7
Carbamazepine-10,11-epoxide4.0 - 9.6<154.7
Accuracy (%) 87 - 112Not Reported92.5 - 101.6
Recovery (%) >87Not Reported>90
Internal Standard d10-CarbamazepineLacosamideChlorpromazine

The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. For the analysis of carbamazepine and its epoxide metabolite, d10-carbamazepine , a deuterated analog of the parent drug, is commonly employed.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response. While the user query specified a deuterated epoxide metabolite, the prevalent practice is the use of deuterated carbamazepine as the internal standard for the quantification of both the parent drug and its epoxide metabolite. A carbon-13 labeled internal standard for the epoxide, Carbamazepine-10,11-epoxide-13C6, is commercially available and offers a more direct correction for the metabolite.[3]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to reproducible and reliable quantitative results. Below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.

LC-MS/MS Method

1. Sample Preparation (Protein Precipitation) [4]

  • To 200 µL of plasma/saliva sample, add 600 µL of internal standard solution (e.g., d10-Carbamazepine in methanol).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions [4]

  • Column: Zorbax SB-C18 (100 mm × 3.0 mm, 3.5 µm)

  • Mobile Phase: 0.1% formic acid in water and methanol (35:65, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions [1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carbamazepine: m/z 237 → 194

    • Carbamazepine-10,11-epoxide: m/z 253 → 180

    • d10-Carbamazepine (IS): m/z 247 → 204

HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add 100 µL of internal standard solution (e.g., Chlorpromazine) and 100 µL of 1M sodium hydroxide.

  • Add 5 mL of extraction solvent (e.g., diethyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 50 µL

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of carbamazepine and a typical analytical workflow.

CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide (Active Metabolite) CBZ->CBZE CYP3A4, CYP2C8 Diol 10,11-trans-dihydroxy- carbamazepine (Inactive) CBZE->Diol microsomal epoxide hydrolase

Caption: Metabolic pathway of Carbamazepine to its epoxide.

Sample Biological Sample (Plasma, Saliva, etc.) Precipitation Protein Precipitation (e.g., with Methanol & IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

Caption: General analytical workflow for Carbamazepine.

Conclusion

Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of carbamazepine and its 10,11-epoxide metabolite. The choice between these methods should be guided by the specific requirements for sensitivity, throughput, and available resources. For high-sensitivity research applications, LC-MS/MS with a deuterated internal standard is the preferred method, offering superior accuracy and precision at low concentrations. For routine therapeutic drug monitoring, HPLC-UV provides a cost-effective and accurate alternative. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and clinicians in selecting and implementing the most appropriate analytical strategy for their needs. Adherence to established bioanalytical method validation guidelines, such as those from the FDA, is essential to ensure the generation of high-quality, reliable data.[5]

References

Safety Operating Guide

Navigating the Disposal of Carbamazepine 10,11 Epoxide-d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Carbamazepine 10,11 epoxide-d10, ensuring compliance with regulatory standards and fostering a culture of safety. While one Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, the parent compound, Carbamazepine, is considered hazardous.[1][2] Therefore, a cautious approach, treating the deuterated form as potentially hazardous, is recommended.

Key Data and Regulatory Framework

Proper disposal of laboratory chemicals is governed by a framework of regulations, primarily under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] These regulations mandate the safe management of hazardous waste from its generation to its final disposal.[3]

Identifier Information Source
Product Name This compoundMedChemExpress[1]
CAS Number 1219804-16-6MedChemExpress[1]
Molecular Formula C15H2D10N2O2MedChemExpress[1]
Regulatory Body Environmental Protection Agency (EPA)EPA[5]
Governing Regulation Resource Conservation and Recovery Act (RCRA)EPA[4]

Experimental Protocols for Safe Disposal

The following detailed methodology outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

  • Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1][6]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

  • For solutions, use a separate, compatible, and clearly labeled hazardous waste container.

3. Labeling of Waste Containers:

  • Label the hazardous waste container with the words "Hazardous Waste."

  • Clearly identify the contents, including the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Temporary Storage in the Laboratory:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • The storage area should be secure and away from general laboratory traffic.

5. Disposal Request and Pickup:

  • Once the waste container is full, or if it has been in accumulation for the maximum allowed time per institutional guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Accidental Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.[1]

  • Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.[7]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Carbamazepine 10,11 epoxide-d10 Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Use Labeled Solid Hazardous Waste Container C->D Solid E Use Labeled Liquid Hazardous Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area D->F E->F G Keep Container Closed F->G H Is container full or storage time limit reached? G->H I Contact Environmental Health & Safety (EHS) H->I Yes J Schedule Waste Pickup I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbamazepine 10,11 epoxide-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Carbamazepine 10,11 epoxide-d10.

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, its structural relationship to Carbamazepine and the presence of a reactive epoxide group warrant a cautious approach. The parent compound, Carbamazepine, is known to cause allergic skin reactions and respiratory sensitization.[1] Therefore, treating this deuterated epoxide metabolite as a potent pharmaceutical compound is a prudent measure to ensure laboratory safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable. The following table summarizes the recommended PPE for handling this compound, drawing from best practices for handling both epoxide-containing compounds and potent active pharmaceutical ingredients (APIs).[2][3][4][5]

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for their chemical resistance.[4][5] Always double-glove. Change gloves immediately if contaminated.
Eyes Safety goggles or face shieldUse chemical splash goggles that provide a complete seal around the eyes.[3][4] A face shield offers an additional layer of protection against splashes.[2]
Body Laboratory coat or chemical-resistant coverallsA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, disposable chemical-resistant coveralls are recommended.[2]
Respiratory RespiratorFor handling the solid compound or when there is a risk of aerosol generation, a respirator with an appropriate filter for organic vapors and particulates (e.g., A1-P2 or AP23 rated) should be used, especially in areas with limited ventilation.[2][3]
Feet Closed-toe shoesAlways wear shoes that fully cover the feet to protect against spills.[2]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

To minimize exposure and ensure a safe laboratory environment, a structured workflow is critical. The following diagram and protocol outline the key steps for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in designated containment) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 3. dissolve Dissolve or Prepare Solution weigh->dissolve 4. conduct_exp Conduct Experiment dissolve->conduct_exp 5. decontaminate Decontaminate Work Surfaces & Equipment conduct_exp->decontaminate 6. dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe 8. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 9.

Caption: A procedural workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood or a ventilated laminar flow enclosure.[6]

    • Gather and inspect all necessary PPE to ensure it is in good condition.

    • Don PPE in the following order: lab coat/coveralls, inner gloves, respirator, eye protection, and outer gloves.

  • Handling:

    • When weighing the solid compound, use a ventilated balance safety enclosure or a glove box to minimize the risk of inhalation.[6]

    • If preparing a solution, add the solvent to the compound slowly to avoid splashing.

    • All experimental procedures should be conducted within the designated containment area.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces and equipment after use.

    • Segregate waste into designated, clearly labeled, and leak-proof containers.[6]

    • Doff PPE in a manner that avoids self-contamination: remove outer gloves, lab coat/coveralls, eye protection, respirator, and finally inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., pipette tips, wipes, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7]

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[7]

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamazepine 10,11 epoxide-d10
Reactant of Route 2
Reactant of Route 2
Carbamazepine 10,11 epoxide-d10

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.